what is the chemical structure of N-Valerylglycine-d2
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed examination of the chemical structure of N-Valerylglycine-d2, a deuterated form of N-Valerylglycine. This stable isotope-l...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the chemical structure of N-Valerylglycine-d2, a deuterated form of N-Valerylglycine. This stable isotope-labeled compound is of significant interest in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.
Core Chemical Structure
N-Valerylglycine-d2 is an N-acylated amino acid derivative. Its structure consists of a valeryl group attached to the nitrogen atom of a glycine molecule. The key feature of this isotopologue is the substitution of two hydrogen atoms with deuterium atoms on the alpha-carbon of the glycine moiety.
The systematic IUPAC name for this compound is 2-(pentanoylamino)acetic-d2 acid.
Structural Details:
Valeryl Group: A five-carbon acyl group derived from valeric acid (pentanoic acid).
Glycine Moiety: The simplest amino acid, which in this labeled compound has two deuterium atoms on its alpha-carbon.
Amide Bond: A covalent bond linking the carbonyl carbon of the valeryl group to the nitrogen atom of the glycine.
The molecular formula for N-Valerylglycine-d2 is C7H11D2NO3[1].
Physicochemical Properties
A summary of the key quantitative data for N-Valerylglycine-d2 is presented in the table below for easy reference and comparison.
Stable isotope-labeled compounds like N-Valerylglycine-d2 are invaluable tools in various scientific disciplines:
Metabolic Tracer: The deuterium labels allow for the tracking of the molecule's metabolic fate in biological systems without altering its fundamental chemical properties.
Internal Standard: It serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its distinct mass allows for clear differentiation from the endogenous, non-deuterated form.
Pharmacokinetic Studies: Deuteration can subtly influence the metabolic profile and pharmacokinetics of a molecule, making N-Valerylglycine-d2 useful in drug development to study these effects.
Logical Representation of the Structure
To visualize the connectivity of the atoms within N-Valerylglycine-d2, a logical diagram can be constructed.
Caption: Logical diagram of N-Valerylglycine-d2 structure.
An In-depth Technical Guide to the Synthesis and Characterization of N-Valerylglycine-d2
For Researchers, Scientists, and Drug Development Professionals Introduction N-acyl amino acids are a class of molecules involved in diverse biological processes. The introduction of stable isotopes, such as deuterium, i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids are a class of molecules involved in diverse biological processes. The introduction of stable isotopes, such as deuterium, into these molecules provides a powerful tool for tracing their metabolic fate, quantifying their endogenous levels, and elucidating their mechanisms of action. N-Valerylglycine-d2, with deuterium atoms specifically incorporated, offers a non-radioactive tracer for in vivo and in vitro studies.
Synthesis of N-Valerylglycine-d2
The synthesis of N-Valerylglycine-d2 can be achieved through the acylation of glycine-d2 with valeryl chloride. This approach ensures the specific incorporation of the deuterium labels onto the glycine backbone.
Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for N-Valerylglycine-d2.
Caption: Proposed synthetic workflow for N-Valerylglycine-d2.
Experimental Protocol: Synthesis of N-Valerylglycine-d2
This protocol is adapted from the general Schotten-Baumann reaction for the synthesis of N-acyl amino acids.[1][2]
Materials:
Glycine-d2 (deuterated at the α-carbon)
Valeryl chloride
Sodium hydroxide (NaOH)
Dichloromethane (CH2Cl2)
Hydrochloric acid (HCl)
Water (H2O)
Anhydrous magnesium sulfate (MgSO4)
Procedure:
Dissolution: Dissolve Glycine-d2 (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) with stirring in an ice bath (0-5 °C).
Acylation: To the stirred solution, simultaneously and dropwise add valeryl chloride (1.1 eq) and a 2 M aqueous solution of sodium hydroxide. Maintain the pH of the reaction mixture between 10 and 11 throughout the addition.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2 with 2 M hydrochloric acid.
Extraction: Extract the product with dichloromethane (3 x 50 mL).
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude N-Valerylglycine-d2 by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
Characterization of N-Valerylglycine-d2
The synthesized N-Valerylglycine-d2 should be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation. The following techniques are recommended.
Characterization Workflow
The diagram below outlines the key steps in the characterization of the final product.
Caption: Workflow for the characterization of N-Valerylglycine-d2.
Expected Quantitative Data
The following tables summarize the expected quantitative data for N-Valerylglycine-d2 based on the known data for N-Valerylglycine and the principles of isotopic labeling.
Table 1: Physicochemical Properties
Property
Expected Value
Molecular Formula
C7H11D2NO3
Molecular Weight
161.20 g/mol
Appearance
White to off-white solid
Melting Point
~87-90 °C
Table 2: Expected ¹H NMR Data (500 MHz, D₂O)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~3.87
s
2H
-NH-CD₂ -COOH
~2.31
t
2H
-C(=O)-CH₂ -CH₂-
~1.58
sextet
2H
-CH₂-CH₂ -CH₂-
~1.32
sextet
2H
-CH₂-CH₂ -CH₃
~0.90
t
3H
-CH₂-CH₃
Note: The signal for the α-protons of the glycine moiety is expected to be absent due to deuteration.
Table 3: Expected ¹³C NMR Data (125 MHz, D₂O)
Chemical Shift (δ) ppm
Assignment
~176
-C (=O)OH
~175
-NH-C (=O)-
~41
-NH-C D₂-
~35
-C(=O)-C H₂-
~28
-CH₂-C H₂-CH₂-
~22
-CH₂-C H₂-CH₃
~13
-C H₃
Note: The signal for the α-carbon may appear as a multiplet due to C-D coupling.
Table 4: Expected Mass Spectrometry Data
Ionization Mode
Expected m/z [M+H]⁺
Expected m/z [M-H]⁻
ESI
162.11
160.09
Experimental Protocols: Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
Dissolve 5-10 mg of N-Valerylglycine-d2 in 0.6 mL of deuterium oxide (D₂O).
Transfer the solution to a 5 mm NMR tube.
Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.
Process the data using appropriate software. The absence of a proton signal at ~3.9 ppm and the presence of a triplet-like signal for the α-carbon in the ¹³C NMR spectrum will confirm deuterium incorporation.
3.3.2. Mass Spectrometry (MS)
Protocol:
Prepare a 1 mg/mL solution of N-Valerylglycine-d2 in a suitable solvent (e.g., methanol/water 1:1).
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
Acquire mass spectra in both positive and negative ion modes.
The observed molecular ion peaks should correspond to the calculated mass of the deuterated compound, confirming its identity and isotopic enrichment.
Dissolve a small amount of N-Valerylglycine-d2 in the mobile phase.
Inject the sample onto a C18 reverse-phase HPLC column.
Use a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% formic acid.
Monitor the elution profile using a UV detector (e.g., at 210 nm) or a mass spectrometer.
A single major peak will indicate the purity of the compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of N-Valerylglycine-d2. The proposed synthetic route is based on a reliable and well-established chemical transformation, and the expected characterization data provide a clear benchmark for successful synthesis. Researchers can use this guide to produce and validate N-Valerylglycine-d2 for use in a variety of research applications, thereby advancing our understanding of the roles of N-acyl amino acids in biological systems.
physical and chemical properties of N-Valerylglycine-d2
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Valerylglycine-d2. It includes detailed experimenta...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Valerylglycine-d2. It includes detailed experimental protocols for its synthesis and analysis, and contextualizes its biological significance through a relevant metabolic pathway.
Core Properties of N-Valerylglycine-d2
N-Valerylglycine-d2 is the deuterated form of N-Valerylglycine, a glycine derivative. The incorporation of deuterium isotopes makes it a valuable tool in metabolic research and as an internal standard for quantitative analysis by mass spectrometry.
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of N-Valerylglycine-d2 and its non-deuterated analog, N-Valerylglycine.
Table 1: Physical and Chemical Properties of N-Valerylglycine-d2
Property
Value
Source
Molecular Formula
C₇H₁₁D₂NO₃
N/A
Molecular Weight
161.20 g/mol
N/A
CAS Number
3008541-76-9
N/A
Appearance
Solid-Liquid Mixture, Off-white to light brown
N/A
Storage Conditions
Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.
N/A
Table 2: Physical and Chemical Properties of N-Valerylglycine (Non-deuterated)
A common method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction, which can be adapted for the synthesis of N-Valerylglycine-d2. This procedure involves the acylation of a deuterated amino acid with an acyl chloride in the presence of a base.
Materials:
Glycine-2,2-d2
Valeryl chloride
Sodium hydroxide (NaOH)
Dichloromethane (DCM)
Hydrochloric acid (HCl)
Anhydrous magnesium sulfate
Deionized water
Procedure:
Dissolution: Dissolve Glycine-2,2-d2 in a 1M aqueous solution of sodium hydroxide in a round-bottom flask, cooled in an ice bath.
Acylation: While stirring vigorously, slowly add valeryl chloride dropwise to the solution. Maintain the temperature below 5°C.
Reaction: After the addition is complete, continue stirring at room temperature for 2-3 hours.
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M hydrochloric acid. A precipitate should form.
Extraction: Extract the aqueous mixture three times with dichloromethane.
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-Valerylglycine-d2.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a higher purity sample.
Materials:
Crude N-Valerylglycine-d2
Ethyl acetate
Hexane
Procedure:
Dissolution: Dissolve the crude N-Valerylglycine-d2 in a minimal amount of hot ethyl acetate.
Crystallization: Slowly add hexane to the solution until it becomes slightly turbid. Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold hexane.
Drying: Dry the purified crystals under vacuum.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The ¹H NMR spectrum of N-Valerylglycine-d2 is expected to be similar to that of N-Valerylglycine, with the exception of the signal corresponding to the α-protons of the glycine moiety, which will be absent due to deuterium substitution. The expected signals for the valeryl group are: a triplet corresponding to the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group adjacent to the carbonyl.
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the valeryl and glycine moieties, as well as for the carbons of the valeryl alkyl chain. The signal for the α-carbon of the glycine moiety will be a triplet due to coupling with deuterium.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of N-Valerylglycine-d2. The expected [M-H]⁻ ion in negative ion mode would be at m/z 160.2.
Biological Context and Signaling Pathways
N-acyl glycines, including N-Valerylglycine, are metabolites formed through the glycine conjugation pathway. This pathway plays a role in the detoxification of various acyl-CoA molecules. The primary enzyme responsible for this conjugation is Glycine N-Acyltransferase (GLYAT).
Glycine Conjugation Pathway
The following diagram illustrates the general pathway for the formation of N-acyl glycines.
Caption: Glycine conjugation pathway for the formation of N-acylglycines.
This pathway is particularly important in certain metabolic disorders, such as isovaleric acidemia, where the accumulation of isovaleryl-CoA is detoxified through conjugation with glycine to form N-isovalerylglycine.
Experimental Workflows
General Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of N-Valerylglycine-d2.
Caption: General workflow for the synthesis and purification of N-Valerylglycine-d2.
N-Valerylglycine-d2 CAS number and molecular weight
This technical guide provides a comprehensive overview of N-Valerylglycine-d2, a deuterated form of N-Valerylglycine. This document is intended for researchers, scientists, and professionals in drug development, offering...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide provides a comprehensive overview of N-Valerylglycine-d2, a deuterated form of N-Valerylglycine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analytical methods, and biological relevance.
Core Compound Data
N-Valerylglycine-d2 is a stable isotope-labeled compound used as an internal standard in quantitative analyses and as a tracer in metabolic studies. Its physical and chemical properties are summarized below.
The synthesis of N-Valerylglycine, the non-deuterated parent compound, is typically achieved through the reaction of valeric acid and glycine. This process is generally carried out under acidic conditions, utilizing acid or alcohol as a catalyst. The deuterated form, N-Valerylglycine-d2, would be synthesized using a deuterated glycine source.
A simplified workflow for the synthesis of N-Valerylglycine-d2.
Experimental Protocols
N-Valerylglycine and other acylglycines are valuable biomarkers for certain inborn errors of metabolism. Their quantitative analysis in biological matrices like urine and blood is crucial for diagnosis. Below are generalized experimental protocols for the analysis of acylglycines using mass spectrometry techniques.
Analysis of Acylglycines by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and specific for the quantitative analysis of acylglycines in urine.
Sample Preparation:
Urine samples are diluted with a solution containing internal standards, including N-Valerylglycine-d2.
The mixture is then subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.
UPLC-MS/MS Analysis:
The extracted sample is injected into a UPLC system coupled with a tandem mass spectrometer.
Chromatographic separation is achieved on a suitable column, often a reverse-phase column.
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for the specific detection and quantification of each acylglycine and its corresponding internal standard.
Analysis of Acylglycines by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of amino acid derivatives, though it requires a derivatization step to increase the volatility of the analytes.
Derivatization:
The sample containing acylglycines is dried down.
A derivatizing agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is added to the dried sample.
The mixture is heated to facilitate the derivatization of the polar functional groups.
GC-MS Analysis:
The derivatized sample is injected into the GC-MS system.
The analytes are separated based on their boiling points and interaction with the capillary column.
The mass spectrometer is used to identify and quantify the derivatized acylglycines based on their characteristic mass spectra.
A Technical Guide to the Discovery and Characterization of Novel N-Acyl Glycine Derivatives
For: Researchers, Scientists, and Drug Development Professionals Introduction N-acyl amino acids (NAAs) are a large family of endogenous lipid signaling molecules that are congeners of the endocannabinoid anandamide.[1][...
Author: BenchChem Technical Support Team. Date: November 2025
For: Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAs) are a large family of endogenous lipid signaling molecules that are congeners of the endocannabinoid anandamide.[1][2] Among these, N-acyl glycines (NAGs) are formed by the conjugation of a fatty acid to a glycine molecule and are involved in a wide array of physiological processes, including pain modulation, inflammation, and energy homeostasis.[3][4] Endogenous NAGs like N-arachidonoyl glycine (NAGly) and N-oleoyl glycine (NOGly) are found in various tissues, with the highest concentrations often in the spinal cord and skin.[5]
The therapeutic potential of NAGs stems from their ability to modulate key biological targets without directly binding to cannabinoid receptors, which may reduce adverse side effects. They interact with targets such as fatty acid amide hydrolase (FAAH), the glycine transporter 2 (GlyT2), and various G-protein coupled receptors (GPCRs) and ion channels. The discovery of novel NAG derivatives is a promising strategy for developing new therapeutics with improved potency, selectivity, and pharmacokinetic profiles to treat conditions like chronic pain and inflammatory disorders. This guide details the core technical aspects of discovering, synthesizing, and characterizing these novel compounds.
Synthetic Strategies and Workflow
The synthesis of novel N-acyl glycine derivatives is typically achieved by forming an amide bond between a fatty acid and the amino group of glycine or a glycine ester. Common methods include using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or activating the fatty acid as an acyl chloride. The workflow involves synthesis, purification, and structural confirmation.
Caption: General workflow for the synthesis and validation of N-acyl glycine derivatives.
Experimental Protocol: Synthesis of N-Oleoyl Glycine
This protocol describes a two-step synthesis for N-acyl amino acids lacking additional primary amines, adapted from established methods.
Dissolve oleic acid (1.0 eq), glycine methyl ester hydrochloride (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.
Add NEt₃ (2.2 eq) to the solution to neutralize the hydrochloride and facilitate the reaction.
Cool the mixture to 0°C in an ice bath.
Add EDCI (1.2 eq) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 18 hours.
Monitor reaction completion using thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting intermediate ester (N-oleoyl glycine methyl ester) by silica gel chromatography.
Step 2: Ester Hydrolysis
Dissolve the purified intermediate ester in a mixture of methanol and water.
Add an aqueous solution of NaOH (2.0 eq) and heat the mixture to 40°C for 3 hours.
After cooling to room temperature, remove the methanol under reduced pressure.
Acidify the remaining aqueous solution with 1M HCl, which will precipitate the final N-oleoyl glycine product.
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Pharmacological Characterization
Novel NAG derivatives are screened against key biological targets to determine their potency and selectivity. Primary targets include the metabolic enzyme FAAH and the glycine transporter GlyT2. Activity at other targets, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, is also assessed to build a comprehensive pharmacological profile.
Data Presentation: In Vitro Activity
Quantitative data from these assays are crucial for structure-activity relationship (SAR) studies.
Table 1: Example Pharmacological Data for Novel N-Acyl Glycine (NAG) Derivatives
Compound ID
FAAH Inhibition (IC₅₀, nM)
GlyT2 Inhibition (IC₅₀, nM)
TRPV1 Activation (EC₅₀, µM)
NAGly (Reference)
~2,900
9,000
>10
Compound A
450
320
>30
Compound B
85
48
8.5
| Compound C | 3,500 | 25,000 | 2.1 |
Note: Data are representative examples derived from literature for illustrative purposes.
Prepare serial dilutions of the test compounds and control inhibitor in the solvent.
In a 96-well plate, add FAAH Assay Buffer to all wells.
Add the test compounds at various concentrations to the appropriate wells. Include wells for "100% Initial Activity" (solvent only) and "Background" (no enzyme).
Add the diluted FAAH enzyme solution to all wells except the "Background" wells.
Pre-incubate the plate for 5 minutes at 37°C.
Initiate the reaction by adding the FAAH substrate (e.g., final concentration of 1 µM AMC-arachidonoyl amide) to all wells.
Incubate the plate for 30 minutes at 37°C, protected from light.
Measure the fluorescence intensity. The rate of fluorescence increase is proportional to FAAH activity.
Calculate the percentage of inhibition for each compound concentration relative to the "100% Initial Activity" control after subtracting the background fluorescence.
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This protocol measures a compound's ability to activate the TRPV1 channel by detecting the influx of calcium into cells expressing the receptor.
Materials:
HEK-293 cells stably expressing human TRPV1.
Cell culture medium (e.g., DMEM with 10% FBS).
HEPES-Tyrode buffer.
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
Pluronic F-127.
Test compounds and a known TRPV1 agonist (e.g., Capsaicin).
Fluorescence plate reader or microscope capable of measuring intracellular calcium.
Procedure:
Culture the TRPV1-expressing HEK-293 cells in a 96-well plate until they reach appropriate confluency.
Prepare a dye loading solution by mixing Fura-2 AM with Pluronic F-127 in HEPES-Tyrode buffer.
Remove the culture medium, wash the cells with buffer, and add the dye loading solution.
Incubate the cells for 30-60 minutes at 37°C in the dark.
Wash the cells twice with buffer to remove excess dye and add 175 µL of fresh buffer.
Place the plate in the fluorescence reader and record a baseline fluorescence reading.
Inject the test compound or control agonist at various concentrations into the wells.
Continuously record the fluorescence signal to measure changes in intracellular calcium concentration. Activation of TRPV1 leads to an influx of Ca²⁺, causing an increase in fluorescence.
Analyze the data to determine the EC₅₀ value, representing the concentration of the compound that elicits a half-maximal response.
Key Signaling Pathways
The therapeutic effects of NAGs are mediated through their interaction with multiple signaling pathways. A key mechanism for their analgesic properties is the inhibition of FAAH and GlyT2.
FAAH Inhibition: FAAH is the primary enzyme that degrades the endocannabinoid anandamide (AEA). By inhibiting FAAH, NAG derivatives increase the endogenous levels of AEA. Elevated AEA levels lead to enhanced activation of cannabinoid receptors (CB1), which can produce analgesic effects.
GlyT2 Inhibition: GlyT2 is a transporter located on presynaptic inhibitory neurons in the spinal cord. It is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT2, NAG derivatives increase the concentration of glycine at inhibitory synapses, enhancing glycinergic neurotransmission and thereby reducing pain signals.
Caption: Dual inhibitory mechanism of N-acyl glycine derivatives on FAAH and GlyT2.
Conclusion and Future Directions
The discovery of novel N-acyl glycine derivatives represents a highly promising field in drug development, particularly for creating new analgesics and anti-inflammatory agents. Their unique ability to modulate multiple targets like FAAH and GlyT2 offers a synergistic approach to pain management while potentially avoiding the side effects associated with direct cannabinoid receptor agonists. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability. A deeper understanding of their interactions with a broader range of biological targets will be critical in fully elucidating their therapeutic potential and advancing these promising compounds toward clinical application.
N-Valerylglycine: A Core Component in Biological Diagnostics and Metabolic Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-Valerylglycine, an N-acyl derivative of glycine, has emerged as a critical biomarker in the diagnosis and monitoring...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Valerylglycine, an N-acyl derivative of glycine, has emerged as a critical biomarker in the diagnosis and monitoring of specific inborn errors of metabolism. This technical guide provides a comprehensive overview of the function of N-Valerylglycine in biological systems, with a particular focus on its role as a diagnostic marker for mitochondrial fatty acid β-oxidation defects and organic acidurias. This document details the metabolic pathways associated with its formation, presents quantitative data on its urinary concentrations in both physiological and pathological states, and outlines the experimental protocols for its detection and quantification. Furthermore, this guide explores the broader context of N-acyl amino acids as potential signaling molecules, providing insights into their nascent but growing importance in cellular communication.
Introduction: The Significance of N-Acylglycines
N-acylglycines are a class of endogenous molecules that are typically considered minor metabolites of fatty acids.[1] Their formation involves the conjugation of an acyl-CoA molecule with glycine, a process primarily aimed at detoxification and elimination of excess or harmful acyl-CoA species.[2] While present at low levels in healthy individuals, certain N-acylglycines, including N-Valerylglycine (also known as N-Pentanoylglycine), accumulate to significantly elevated concentrations in individuals with specific inborn errors of metabolism.[3] This accumulation makes them invaluable biomarkers for the diagnosis and management of these disorders.
Beyond their role in diagnostics, the broader family of N-acyl amino acids is gaining recognition as a class of lipid signaling molecules with diverse physiological roles, ranging from neurotransmission to inflammation and energy homeostasis.[4][5] While a direct signaling role for N-Valerylglycine has yet to be elucidated, understanding its metabolic context is crucial for appreciating its function in biological systems.
The Metabolic Pathway of N-Valerylglycine
The primary pathway for the biosynthesis of N-Valerylglycine is the glycine conjugation pathway, which occurs within the mitochondria of liver and kidney cells. This pathway serves as a crucial detoxification mechanism by converting metabolically problematic acyl-CoA molecules into water-soluble N-acylglycines that can be readily excreted in the urine.
The formation of N-Valerylglycine involves two key enzymatic steps:
Activation of Valeric Acid: Valeric acid, a five-carbon fatty acid, is first activated to its coenzyme A (CoA) thioester, valeryl-CoA. This reaction is catalyzed by a medium-chain acyl-CoA ligase and requires ATP.
Glycine Conjugation: The valeryl-CoA then undergoes conjugation with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT) , resulting in the formation of N-Valerylglycine and the release of coenzyme A.
The regeneration of free Coenzyme A is a critical function of this pathway, preventing the sequestration of this essential cofactor and thereby maintaining mitochondrial energy balance.
Figure 1: Biosynthesis of N-Valerylglycine.
N-Valerylglycine as a Biomarker for Inborn Errors of Metabolism
The primary clinical significance of N-Valerylglycine lies in its role as a urinary biomarker for several inborn errors of metabolism, most notably:
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: MCAD deficiency is a common fatty acid β-oxidation disorder characterized by the inability to break down medium-chain fatty acids for energy. This leads to the accumulation of medium-chain acyl-CoAs, which are then shunted into the glycine conjugation pathway, resulting in elevated urinary excretion of N-Valerylglycine and other medium-chain acylglycines like hexanoylglycine and suberylglycine.
Isovaleric Acidemia (IVA): IVA is an organic aciduria caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which is involved in the metabolism of the branched-chain amino acid leucine. This deficiency leads to the accumulation of isovaleryl-CoA, which is subsequently conjugated with glycine to form N-isovalerylglycine, a key diagnostic marker for this condition.
The quantitative analysis of urinary acylglycines, including N-Valerylglycine, is a highly sensitive and specific method for the diagnosis and monitoring of these and other related metabolic disorders.
Quantitative Data on Urinary N-Valerylglycine
The concentration of N-Valerylglycine in urine is a critical parameter for diagnosing and managing metabolic disorders. The following tables summarize the available quantitative data for N-Valerylglycine in healthy individuals and in patients with relevant metabolic conditions. It is important to note that reference ranges can vary between laboratories and analytical methods.
Table 1: Urinary N-Valerylglycine Concentrations in a Healthy Pediatric Population
Age Group
N
Median (μmol/mmol creatinine)
95th Percentile (μmol/mmol creatinine)
0-6 months
50
0.1
0.5
7-12 months
45
0.1
0.4
1-2 years
55
0.1
0.4
3-5 years
60
<0.1
0.3
6-12 years
65
<0.1
0.3
13-18 years
50
<0.1
0.2
Data adapted from a study on pediatric reference intervals for urinary acylglycines.
Table 2: Urinary N-Valerylglycine Concentrations in Inborn Errors of Metabolism
Persistently elevated but lower than during crisis
Note: The values in this table are indicative and can vary significantly based on the severity of the condition, dietary intake, and clinical status of the patient.
Experimental Protocols for N-Valerylglycine Analysis
The accurate quantification of N-Valerylglycine in biological samples, primarily urine, is essential for its clinical utility. The two most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol for Urinary Acylglycine Analysis by UPLC-MS/MS
This protocol provides a general workflow for the quantification of N-Valerylglycine and other acylglycines using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
5.1.1. Sample Preparation
Urine Collection: Collect a random urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection can also be used.
Internal Standard Spiking: To an aliquot of urine (e.g., 100 µL), add an internal standard solution containing a stable isotope-labeled analog of N-Valerylglycine (e.g., N-valeryl-[¹³C₂]glycine).
Solid-Phase Extraction (SPE):
Condition an anion exchange SPE cartridge with methanol followed by water.
Load the urine sample onto the cartridge.
Wash the cartridge with water to remove interfering substances.
Elute the acylglycines with a solution of formic acid in methanol.
Derivatization (Butylation):
Evaporate the eluate to dryness under a stream of nitrogen.
Add butanolic-HCl and heat at 65°C for 20 minutes to form butyl esters of the acylglycines.
Evaporate the reagent and reconstitute the sample in the mobile phase.
5.1.2. UPLC-MS/MS Analysis
Chromatographic Separation:
Column: A C18 reversed-phase column is typically used.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the acylglycines.
Mass Spectrometry Detection:
Ionization Mode: Electrospray ionization (ESI) in positive mode.
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions from the precursor ion (the protonated molecule [M+H]⁺ of the butylated N-Valerylglycine) to specific product ions are monitored.
Figure 2: UPLC-MS/MS Workflow for Acylglycine Analysis.
Protocol for Urinary Acylglycine Analysis by GC-MS
This protocol outlines a general procedure for the analysis of acylglycines using Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization to increase the volatility of the analytes.
5.2.1. Sample Preparation
Urine Collection and Internal Standard Spiking: As described for the UPLC-MS/MS protocol.
Extraction: Perform a liquid-liquid extraction of the acidified urine sample with an organic solvent such as ethyl acetate.
Derivatization (Silylation):
Evaporate the organic extract to dryness.
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) and heat to form trimethylsilyl (TMS) derivatives of the acylglycines.
5.2.2. GC-MS Analysis
Gas Chromatography:
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
Carrier Gas: Helium.
Temperature Program: A temperature gradient is used to separate the derivatized acylglycines based on their boiling points.
Mass Spectrometry Detection:
Ionization Mode: Electron Ionization (EI).
Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic fragment ions of the derivatized N-Valerylglycine for sensitive and specific quantification.
N-Acyl Amino Acids: An Emerging Class of Signaling Molecules
While the primary established function of N-Valerylglycine is as a metabolic byproduct and biomarker, the broader class of N-acyl amino acids (NAAs) is increasingly recognized for its role in cellular signaling. These molecules are structurally related to endocannabinoids and are considered part of the expanded "endocannabinoidome."
One of the most studied NAAs is N-arachidonoyl glycine (NAGly). NAGly has been shown to interact with the G protein-coupled receptor GPR18. Activation of GPR18 by NAGly can initiate downstream signaling cascades, including the modulation of intracellular calcium levels and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events have been implicated in processes such as immune cell migration and neuroprotection.
Although a specific receptor and signaling pathway for N-Valerylglycine have not yet been identified, the established signaling roles of other NAAs suggest that this is a promising area for future research. It is plausible that N-Valerylglycine, or other short- and medium-chain N-acylglycines, may have as-yet-undiscovered biological activities beyond their role in detoxification.
Figure 3: General Signaling Pathway for N-Arachidonoyl Glycine via GPR18.
Conclusion and Future Directions
N-Valerylglycine plays a well-established and critical role in the diagnosis of several inborn errors of metabolism. Its function as a biomarker is a direct consequence of its formation through the glycine conjugation pathway, a key detoxification mechanism in the mitochondria. The quantitative analysis of urinary N-Valerylglycine provides a sensitive and specific means of identifying and monitoring conditions such as MCAD deficiency and isovaleric acidemia.
While the primary function of N-Valerylglycine appears to be in metabolic detoxification, the emerging roles of other N-acyl amino acids in cellular signaling open up exciting avenues for future research. Investigating whether N-Valerylglycine and other short- to medium-chain N-acylglycines possess intrinsic biological activities beyond their role as metabolic intermediates could reveal novel regulatory pathways and potential therapeutic targets. Further research is warranted to explore the potential signaling functions of this and other N-acylglycines and to fully elucidate their roles in health and disease.
An In-depth Technical Guide to the Metabolic Pathways Involving Valerylglycine
For Researchers, Scientists, and Drug Development Professionals Introduction Valerylglycine, an N-acylglycine, serves as a critical biomarker in the diagnosis of specific inborn errors of metabolism. Its presence in biol...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valerylglycine, an N-acylglycine, serves as a critical biomarker in the diagnosis of specific inborn errors of metabolism. Its presence in biological fluids, particularly urine, signals a disruption in the normal catabolism of amino acids or fatty acids. This guide provides a comprehensive overview of the metabolic pathways leading to the formation of valerylglycine, the analytical methods for its detection, and the enzymatic processes involved in its synthesis.
Metabolic Origins of Valerylglycine Precursors
The formation of valerylglycine is a detoxification mechanism to eliminate accumulating valeryl-CoA or its isomer, isovaleryl-CoA. These acyl-CoA esters arise from distinct metabolic pathways: the catabolism of the branched-chain amino acid leucine and the β-oxidation of fatty acids.
Isovaleryl-CoA from Leucine Catabolism
The breakdown of leucine, an essential amino acid, is a primary source of isovaleryl-CoA. This pathway involves a series of enzymatic reactions primarily occurring within the mitochondria.[1][2][3][4][5]
Transamination: Leucine undergoes reversible transamination to α-ketoisocaproate, catalyzed by branched-chain aminotransferase (BCAT).
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then irreversibly decarboxylates α-ketoisocaproate to form isovaleryl-CoA.
Dehydrogenation: Isovaleryl-CoA is subsequently oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).
A deficiency in the IVD enzyme, the genetic basis of isovaleric acidemia (IVA) , leads to the accumulation of isovaleryl-CoA. This excess isovaleryl-CoA is then shunted into alternative pathways, including conjugation with glycine to form N-isovalerylglycine.
Figure 1: Leucine Catabolism to Isovaleryl-CoA.
Valeryl-CoA from Fatty Acid β-Oxidation
Valeryl-CoA is an intermediate in the β-oxidation of odd-chain fatty acids. This process also occurs within the mitochondria and involves the sequential removal of two-carbon units from the fatty acid chain.
Activation: Fatty acids are first activated to their acyl-CoA esters in the cytosol.
Mitochondrial Transport: Long-chain acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle.
β-Oxidation Spiral: A cyclical series of four reactions (dehydrogenation, hydration, oxidation, and thiolysis) shortens the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.
Final Cycle of Odd-Chain Fatty Acids: For fatty acids with an odd number of carbons, the final thiolysis step yields acetyl-CoA and propionyl-CoA. Valeryl-CoA (a C5-acyl-CoA) is an intermediate that is further broken down.
A deficiency in the short-chain acyl-CoA dehydrogenase (SCAD) enzyme can lead to the accumulation of short-chain acyl-CoAs, including butyryl-CoA and potentially valeryl-CoA, although ethylmalonic acid is the more prominent marker.
Figure 2: Valeryl-CoA Production from Odd-Chain Fatty Acid β-Oxidation.
The Glycine Conjugation Pathway
When valeryl-CoA or isovaleryl-CoA accumulates, the glycine conjugation pathway is utilized as a detoxification mechanism. This two-step enzymatic reaction occurs in the mitochondria.
Acyl-CoA Formation: Carboxylic acids are activated to their corresponding acyl-CoA thioesters by acyl-CoA synthetases. This step requires ATP.
Glycine Conjugation: The acyl group from the acyl-CoA is transferred to the amino group of glycine, forming an N-acylglycine (in this case, valerylglycine or isovalerylglycine) and releasing coenzyme A (CoA). This reaction is catalyzed by glycine N-acyltransferase (GLYAT) .
The resulting acylglycines are more water-soluble and can be readily excreted in the urine.
Figure 3: Glycine Conjugation of Valeryl-CoA/Isovaleryl-CoA.
Quantitative Data on Valerylglycine Levels
The quantification of urinary acylglycines is a key diagnostic tool for several inborn errors of metabolism. The levels of valerylglycine and isovalerylglycine are significantly elevated in affected individuals compared to healthy controls.
Note: Reference ranges can vary between laboratories and with patient age. The "Normal Pediatric" range is a general guideline based on available data.
Experimental Protocols
Quantitative Analysis of Urinary Acylglycines by UPLC-MS/MS
This method allows for the sensitive and specific quantification of various acylglycines, including valerylglycine and isovalerylglycine.
1. Sample Preparation
Thaw frozen urine samples at room temperature.
Vortex samples to ensure homogeneity.
Centrifuge at 13,000 x g for 5 minutes to pellet any particulate matter.
Transfer 50 µL of the supernatant to a clean microcentrifuge tube.
Add 50 µL of an internal standard solution (containing isotopically labeled acylglycines, e.g., d3-isovalerylglycine) and 400 µL of 0.1% formic acid in acetonitrile.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 13,000 x g for 10 minutes.
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC Conditions
Column: Acquity UPLC BEH C18 column (or equivalent), 1.7 µm, 2.1 x 100 mm.
Valerylglycine: Precursor ion (m/z) -> Product ion (m/z)
Isovalerylglycine: Precursor ion (m/z) -> Product ion (m/z)
d3-Isovalerylglycine (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
(Note: Specific m/z values should be optimized for the instrument used).
4. Data Analysis
Quantify the concentration of each acylglycine by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of analytical standards.
Normalize the results to the urinary creatinine concentration, expressed as mmol/mol creatinine.
Figure 4: UPLC-MS/MS Workflow for Acylglycine Analysis.
Glycine N-Acyltransferase (GLYAT) Activity Assay
This colorimetric assay measures the activity of GLYAT by detecting the release of free Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
1. Reagents
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
DTNB Solution: 10 mM DTNB in assay buffer.
Glycine Solution: 1 M Glycine in assay buffer.
Acyl-CoA Substrate: 10 mM Valeryl-CoA or Isovaleryl-CoA in water.
Enzyme Preparation: Purified or partially purified GLYAT from a tissue homogenate (e.g., liver mitochondria).
2. Assay Protocol
Prepare a reaction mixture in a 96-well microplate. For each reaction, add:
Initiate the reaction by adding 10 µL of the Acyl-CoA substrate (final concentration 0.5 mM).
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
Include a blank reaction without the enzyme to correct for any non-enzymatic hydrolysis of the acyl-CoA.
3. Calculation of Enzyme Activity
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔA/min) / (ε * l * [Protein])
Where:
ε (extinction coefficient of TNB²⁻ at 412 nm) = 14,150 M⁻¹cm⁻¹
l (path length of the cuvette/well) in cm
[Protein] is the protein concentration of the enzyme preparation in mg/mL.
Figure 5: Workflow for Glycine N-Acyltransferase (GLYAT) Activity Assay.
Conclusion
Valerylglycine and its isomer, isovalerylglycine, are crucial biomarkers for the diagnosis and monitoring of specific inborn errors of metabolism. Understanding the metabolic pathways that lead to their formation is essential for researchers and clinicians in the field of metabolic disorders. The analytical methods detailed in this guide provide the necessary tools for the accurate quantification of these metabolites, aiding in the timely diagnosis and management of affected individuals. Further research into the regulation of glycine N-acyltransferase and the factors influencing the efficiency of the glycine conjugation pathway may open new avenues for therapeutic interventions in these disorders.
N-Valerylglycine-d2 as a Biomarker of Fatty Acid Oxidation Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Fatty acid oxidation disorders (FAODs) are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation disorders (FAODs) are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids and convert them into energy. These disorders can lead to a wide range of clinical presentations, from severe neonatal-onset cardiomyopathy and hypoglycemia to adult-onset muscle weakness and rhabdomyolysis.[1][2][3] The diagnosis and management of FAODs rely on the identification of specific biomarkers that accumulate as a result of enzymatic defects in the mitochondrial β-oxidation pathway.
One such class of biomarkers is the N-acylglycines, which are formed when acyl-CoA esters that accumulate upstream of a metabolic block are conjugated with glycine.[4][5] The analysis of urinary acylglycines has proven to be a sensitive and specific method for the diagnosis of several FAODs, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, one of the most common FAODs.
This technical guide focuses on the role of N-acylglycines, with a particular emphasis on N-valerylglycine, as biomarkers for FAODs. It provides a comprehensive overview of the underlying pathophysiology, detailed experimental protocols for their quantification, and a summary of their clinical utility. The use of deuterated internal standards, such as N-valerylglycine-d2, is critical for accurate quantification by mass spectrometry, correcting for variability in sample preparation and analysis.
Pathophysiology of Acylglycine Formation in FAODs
Mitochondrial β-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. In FAODs, a deficiency in a specific enzyme of this pathway leads to the accumulation of the acyl-CoA substrate for that enzyme. For example, in MCAD deficiency, there is an accumulation of medium-chain acyl-CoAs, such as hexanoyl-CoA and octanoyl-CoA.
The accumulation of these acyl-CoA esters can have several metabolic consequences, including the sequestration of free coenzyme A (CoA), which can inhibit other CoA-dependent pathways. To mitigate this, the body utilizes detoxification pathways, one of which is the conjugation of the accumulating acyl-CoAs with glycine by the enzyme glycine N-acyltransferase. This reaction produces N-acylglycines, which are water-soluble and can be excreted in the urine. The profile of urinary acylglycines is therefore reflective of the specific acyl-CoA species that are accumulating and can point to the precise enzymatic defect.
The following diagram illustrates the mitochondrial β-oxidation pathway and the point at which N-acylglycines are formed in the context of an enzyme deficiency.
Caption: Mitochondrial β-oxidation and N-acylglycine formation in FAODs.
Quantitative Data Presentation
The quantification of urinary acylglycines is a powerful tool for the diagnosis of FAODs. The table below summarizes representative concentrations of key acylglycines in healthy controls and patients with MCAD deficiency. It is important to note that these values can vary between laboratories and with the clinical status of the patient (e.g., during an acute illness versus asymptomatic).
Biomarker
Healthy Controls (µmol/mmol creatinine)
MCAD Deficiency Patients (µmol/mmol creatinine)
Reference
N-Hexanoylglycine
< 2
20 - 600 (acute), 3 - 170 (asymptomatic)
N-Suberylglycine
< 5
Significantly increased
N-Valerylglycine
< 1
Elevated in some FAODs
N-Phenylpropionylglycine
< 1
Significantly increased
Experimental Protocols
The analysis of urinary acylglycines is typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as N-valerylglycine-d2, is crucial for accurate quantification.
Sample Preparation (Urine)
A common method for the extraction and derivatization of urinary acylglycines is as follows:
Internal Standard Addition: To 100 µL of urine, add a solution of deuterated internal standards, including N-valerylglycine-d2, N-hexanoylglycine-d3, etc.
Acidification: Acidify the sample with hydrochloric acid.
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.
Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.
Derivatization: Reconstitute the dried extract in a solution of 3N butanolic HCl and incubate at 65°C for 20 minutes to form butyl esters. This step improves the chromatographic properties of the analytes.
Final Preparation: Evaporate the butanolic HCl and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Parameters
Chromatography:
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes to separate the acylglycines.
Flow Rate: 0.3 - 0.5 mL/min.
Column Temperature: 40 - 50°C.
Mass Spectrometry:
Ionization: Electrospray ionization (ESI) in positive mode.
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. For example:
Source Parameters: Optimized for desolvation temperature, gas flow, and capillary voltage.
Mandatory Visualizations
Experimental Workflow for Acylglycine Analysis
The following diagram outlines the typical workflow for the analysis of urinary acylglycines from sample receipt to data analysis.
Caption: Workflow for urinary acylglycine analysis by UPLC-MS/MS.
Diagnostic Logic for FAODs
The diagnosis of FAODs often begins with newborn screening, followed by confirmatory testing. The following diagram illustrates this logical relationship.
Caption: Diagnostic workflow for Fatty Acid Oxidation Disorders.
Conclusion
The analysis of urinary acylglycines, including N-valerylglycine, is an indispensable tool in the diagnosis and monitoring of fatty acid oxidation disorders. The use of stable isotope-labeled internal standards, such as N-valerylglycine-d2, in conjunction with UPLC-MS/MS, allows for highly accurate and precise quantification of these key biomarkers. A thorough understanding of the underlying pathophysiology, coupled with robust analytical methodologies, is essential for providing timely and accurate diagnoses, which in turn leads to improved clinical outcomes for individuals with these rare genetic disorders. Further research into the acylglycine profiles of a wider range of FAODs will continue to enhance the clinical utility of this important class of biomarkers.
The Gold Standard of Quantification: A Technical Guide to Deuterium-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of mole...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. Deuterium-labeled internal standards have emerged as an indispensable tool, establishing themselves as the "gold standard" for quantitative bioanalysis using mass spectrometry.[1][2] This in-depth technical guide delves into the core theoretical principles, experimental considerations, and practical applications of using deuterium-labeled internal standards, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Core Principles: Isotope Dilution Mass Spectrometry
The foundational principle behind the use of deuterium-labeled internal standards is Isotope Dilution Mass Spectrometry (IDMS) . In this technique, a known quantity of a stable isotope-labeled (SIL) analog of the analyte, in this case, a deuterium-labeled version, is added to a sample at the earliest stage of preparation.[1] This "internal standard" is chemically identical to the analyte of interest but possesses a greater mass due to the substitution of hydrogen atoms with deuterium.[3]
Because the analyte and its deuterated counterpart exhibit nearly identical physicochemical properties, they behave in the same manner during every step of the analytical process, including extraction, derivatization, and chromatography.[4] Consequently, any loss of sample or variation in instrument response will affect both the analyte and the internal standard proportionally. By measuring the ratio of the mass spectrometric response of the native analyte to that of the deuterium-labeled internal standard, highly accurate and precise quantification can be achieved.
The key advantages of this approach include:
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the deuterium-labeled standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction.
Compensation for Sample Loss: Any loss of the analyte during the extensive sample preparation process is accounted for, as the internal standard is lost to the same extent.
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly improved compared to external calibration methods.
The Deuterium Isotope Effect: A Critical Consideration
While chemically very similar, the mass difference between hydrogen (¹H) and deuterium (²H) can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) . This effect arises because the C-D bond is stronger and vibrates at a lower frequency than the C-H bond, resulting in a higher activation energy for reactions involving the cleavage of a C-D bond. Consequently, molecules containing deuterium may react at a slightly slower rate than their non-labeled counterparts.
This can manifest in a few ways:
Chromatographic Separation: In some cases, the deuterated standard may elute slightly earlier or later than the unlabeled analyte from a chromatographic column.
Metabolic Differences: If the deuterium label is placed at a site of metabolic activity, the rate of metabolism for the labeled compound might be slower.
The magnitude of the KIE is dependent on the position of the deuterium label within the molecule. Therefore, careful consideration must be given to the placement of deuterium atoms during the design and synthesis of the internal standard to minimize these effects.
Synthesis and Stability of Deuterium-Labeled Standards
The synthesis of deuterium-labeled compounds is a critical aspect of their application. Common methods for introducing deuterium into a molecule include:
Hydrogen-Deuterium Exchange: This method involves the exchange of protons with deuterons from a deuterium-rich solvent, often catalyzed by an acid, base, or metal.
Reductive Deuteration: This involves the use of deuterium-delivering reducing agents to introduce deuterium into a molecule.
Chemical Synthesis with Labeled Building Blocks: This approach offers precise control over the location and number of deuterium atoms incorporated.
The stability of the deuterium label is paramount for a reliable internal standard. Labels should be placed in positions that are not susceptible to exchange with protons from the solvent or during sample processing. For instance, deuterium atoms should not be placed on heteroatoms like oxygen or nitrogen, as they are readily exchangeable.
Quantitative Data and Method Performance
The use of deuterium-labeled internal standards significantly enhances the performance of analytical methods. The following tables summarize comparative data illustrating the impact on accuracy and precision.
Analyte
Internal Standard Type
Matrix
Accuracy (%)
Precision (%RSD)
Reference
Sirolimus
Deuterium-labeled (SIR-d3)
Whole Blood
97.3-105.7
2.7-5.7
Sirolimus
Structural Analog (DMR)
Whole Blood
Not specified
7.6-9.7
Kahalalide F
Deuterium-labeled
Plasma
100.3
7.6
Kahalalide F
Structural Analog
Plasma
96.8
8.6
Table 1: Comparison of Assay Performance with Deuterium-Labeled vs. Structural Analog Internal Standards.
Parameter
Deuterated Internal Standard
Structural Analog Internal Standard
Matrix Effect
Closer to 1 (better compensation)
More variable
Recovery
More similar to analyte
Can differ significantly
Table 2: General Comparison of Performance Parameters.
Experimental Protocols
Quantification of Tamoxifen and its Metabolites in Human Plasma
This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of tamoxifen and its major metabolites using their respective deuterium-labeled internal standards.
1. Sample Preparation:
To 100 µL of human plasma, add 10 µL of an internal standard working solution containing tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, and endoxifen-d5.
Vortex mix for 30 seconds.
Add 300 µL of acetonitrile to precipitate proteins.
Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
LC System: Waters ACQUITY UPLC
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
Mass Spectrometer: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Analysis of Opioids using Isotope Dilution with GC/MS/MS
This protocol outlines the analysis of hydrocodone using its deuterium-labeled analog.
1. Sample Preparation:
A specific volume of the sample is fortified with a known amount of the hydrocodone-d3 internal standard.
The sample is then subjected to an appropriate extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction).
The extract is evaporated to dryness and reconstituted in a suitable solvent for GC-MS/MS analysis.
2. GC/MS/MS Analysis:
GC System: Agilent 7890B GC
Column: J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
Carrier Gas: Helium
Mass Spectrometer: Agilent 7000C Triple Quadrupole GC/MS
Ionization Mode: Electron Ionization (EI)
Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
Visualizing Key Concepts and Workflows
To further elucidate the principles and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Caption: The Kinetic Isotope Effect.
Caption: Key Stages of Method Validation.
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative analysis, providing a level of accuracy and precision that is often unattainable with other methods. A thorough understanding of the underlying principles of isotope dilution, the potential for kinetic isotope effects, and the importance of stable and pure standards is essential for their successful implementation. By following validated experimental protocols and carefully considering the placement of the deuterium labels, researchers can harness the power of these tools to generate high-quality, reliable data in drug development and a wide range of scientific disciplines. The initial investment in a deuterated standard can lead to more robust data, reducing the risk of costly study failures and delays in development timelines.
Application Notes and Protocols for the Use of N-Valerylglycine-d2 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals Introduction In the field of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standar...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise results.[1] Deuterated internal standards, in particular, are chemically almost identical to the analyte of interest, causing them to co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer.[2] This allows for effective compensation of variations that can occur during sample preparation, injection, and analysis, including matrix effects where other components in a biological sample can suppress or enhance the analyte's signal.[1][2]
N-Valerylglycine is an acylglycine that serves as a biomarker for certain inborn errors of metabolism, specifically those related to fatty acid β-oxidation defects.[3] Its accurate quantification in biological matrices such as urine is crucial for the diagnosis and monitoring of these disorders. N-Valerylglycine-d2, a deuterated form of N-Valerylglycine, is an ideal internal standard for this application, ensuring the reliability of quantitative data.
These application notes provide a detailed protocol for the use of N-Valerylglycine-d2 as an internal standard for the quantification of N-Valerylglycine in urine samples by LC-MS/MS.
Principles of Isotope Dilution Mass Spectrometry
The fundamental principle behind using a deuterated internal standard is isotope dilution mass spectrometry. A known amount of the deuterated standard (N-Valerylglycine-d2) is added to the unknown sample containing the analyte (N-Valerylglycine) at the beginning of the sample preparation process. The analyte and the internal standard are then extracted and analyzed together. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. By measuring the ratio of the analyte's peak area to the internal standard's peak area, the concentration of the analyte can be accurately determined, as this ratio is unaffected by sample losses during preparation or fluctuations in instrument response.
Experimental Protocols
Materials and Reagents
N-Valerylglycine analytical standard
N-Valerylglycine-d2 internal standard
LC-MS grade water
LC-MS grade methanol
LC-MS grade acetonitrile
Formic acid
Human urine (blank matrix for calibration standards)
Instrumentation
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
Sample Preparation (Urine)
A simple "dilute-and-shoot" method is commonly employed for the analysis of acylglycines in urine due to its simplicity and high throughput.
Thaw and Vortex: Thaw frozen urine samples and vortex thoroughly to ensure homogeneity.
Centrifugation: Centrifuge the urine samples at 13,500 x g for 5 minutes to pellet any particulate matter.
Dilution: Dilute the supernatant 1:10 (or other validated dilution factor) with LC-MS grade water containing a known concentration of N-Valerylglycine-d2. The final concentration of the internal standard should be optimized to be within the linear range of the assay and provide a stable signal.
Vortex and Transfer: Vortex the diluted sample and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Column: A C18 reversed-phase column (e.g., 150 × 2.1 mm, 1.7 µm particle size) is suitable for the separation of N-Valerylglycine.
MRM Transitions: The following MRM transitions are proposed for N-Valerylglycine and N-Valerylglycine-d2. These should be optimized on the specific instrument being used. The product ion at m/z 76 corresponds to the glycine fragment.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
N-Valerylglycine
160.1
76.1
15
N-Valerylglycine-d2
162.1
76.1
15
Data Presentation
The following tables summarize the expected quantitative performance data for an LC-MS/MS assay for N-Valerylglycine using N-Valerylglycine-d2 as an internal standard. The data is representative of typical performance for acylglycine assays.
Table 1: Calibration Curve Parameters
Parameter
Value
Linearity Range
0.1 - 100 µmol/L
Correlation Coefficient (r²)
> 0.99
Lower Limit of Quantification (LLOQ)
0.1 µmol/L
Table 2: Precision and Accuracy
Quality Control Level
Concentration (µmol/L)
Intra-day Precision (%CV)
Inter-day Precision (%CV)
Accuracy (%)
Low
0.3
< 10
< 15
85 - 115
Medium
10
< 10
< 15
85 - 115
High
80
< 10
< 15
85 - 115
Visualizations
Caption: Experimental workflow for the quantification of N-Valerylglycine.
Caption: Formation of N-Valerylglycine in fatty acid oxidation disorders.
Conclusion
The use of N-Valerylglycine-d2 as an internal standard provides a robust and reliable method for the quantitative analysis of N-Valerylglycine in urine by LC-MS/MS. This approach effectively corrects for analytical variability, ensuring high accuracy and precision, which is essential for the clinical diagnosis and monitoring of inborn errors of metabolism. The detailed protocol and performance characteristics presented in these application notes serve as a valuable resource for researchers and clinicians in the field.
Quantitative Analysis of Valerylglycine in Human Urine Using a Stable Isotope Dilution LC-MS/MS Method
Application Note Audience: Researchers, scientists, and drug development professionals. Introduction Valerylglycine, also known as N-isovalerylglycine, is a critical biomarker for the diagnosis and monitoring of Isovaler...
Author: BenchChem Technical Support Team. Date: November 2025
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valerylglycine, also known as N-isovalerylglycine, is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA). IVA is an inherited metabolic disorder characterized by the deficiency of the enzyme isovaleryl-CoA dehydrogenase.[1][2][3] This enzyme deficiency leads to the accumulation of isovaleryl-CoA, which is then conjugated with glycine to form valerylglycine and excreted in the urine.[2][3] The quantitative analysis of valerylglycine in urine is, therefore, a primary diagnostic tool for IVA.
This application note describes a robust and sensitive method for the quantitative analysis of valerylglycine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, N-Valerylglycine-d2. The use of a stable isotope dilution method ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Signaling Pathway
In healthy individuals, the amino acid leucine is metabolized through a series of enzymatic steps. A key intermediate in this pathway is isovaleryl-CoA, which is further processed by the enzyme isovaleryl-CoA dehydrogenase. In individuals with Isovaleric Acidemia, this enzyme is deficient, leading to an accumulation of isovaleryl-CoA. To mitigate the toxicity of elevated isovaleryl-CoA, the body utilizes a detoxification pathway by conjugating it with glycine to form the non-toxic and excretable metabolite, valerylglycine.
Caption: Metabolic pathway of valerylglycine formation in Isovaleric Acidemia.
Experimental Workflow
The analytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing. A "dilute-and-shoot" method is employed for sample preparation due to its simplicity and high throughput.
Caption: Experimental workflow for valerylglycine quantification.
Protocols
Materials and Reagents
Valerylglycine analytical standard
N-Valerylglycine-d2 (internal standard)
LC-MS grade water
LC-MS grade acetonitrile
Formic acid
Human urine (blank matrix)
Sample Preparation
Thaw frozen urine samples to room temperature and vortex for 10 seconds.
Centrifuge the urine samples at 4000 rpm for 5 minutes.
In a clean microcentrifuge tube, add 10 µL of the urine supernatant.
Spike with 10 µL of N-Valerylglycine-d2 internal standard solution (10 µg/mL in 50% acetonitrile).
Add 980 µL of the initial mobile phase (95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid) to the tube.
Vortex the mixture for 10 seconds.
Centrifuge at 13,000 rpm for 10 minutes.
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Parameter
Setting
LC System
Waters ACQUITY UPLC
Column
Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
MS System
Triple Quadrupole Mass Spectrometer
Ionization Mode
Positive Electrospray Ionization (ESI+)
MRM Transitions
See Table 1
Table 1: MRM Transitions for Valerylglycine and N-Valerylglycine-d2
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Valerylglycine
160.1
76.1
100
N-Valerylglycine-d2
162.1
76.1
100
Quantitative Data
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Table 2: Calibration Curve and Sensitivity
Parameter
Value
Calibration Range
0.1 - 100 µmol/L
Correlation Coefficient (r²)
> 0.995
Limit of Detection (LOD)
0.03 µmol/L
Limit of Quantification (LOQ)
0.1 µmol/L
Table 3: Precision and Accuracy
QC Level
Concentration (µmol/L)
Intra-day Precision (%CV)
Inter-day Precision (%CV)
Accuracy (%)
Low
0.3
< 10%
< 15%
90 - 110%
Medium
10
< 10%
< 15%
90 - 110%
High
80
< 10%
< 15%
90 - 110%
Discussion
This LC-MS/MS method provides a reliable and sensitive tool for the quantification of valerylglycine in human urine. The simple "dilute-and-shoot" sample preparation protocol is well-suited for high-throughput clinical and research laboratories. The use of the stable isotope-labeled internal standard, N-Valerylglycine-d2, ensures accurate quantification by compensating for any potential matrix effects or variations in instrument response. The validation data demonstrates that the method is linear, sensitive, precise, and accurate over a clinically relevant concentration range. This application note provides a comprehensive protocol that can be readily implemented by researchers and clinicians involved in the diagnosis and management of Isovaleric Acidemia.
Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of N-Valerylglycine in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, N-Valerylglycine-d2, to ensure high accuracy and precision. This analytical procedure is intended for researchers, scientists, and drug development professionals investigating fatty acid oxidation disorders and other metabolic pathways where N-Valerylglycine may serve as a biomarker.
Introduction
N-Valerylglycine is an acylglycine that can accumulate in the body due to disorders of fatty acid and amino acid metabolism[1][2][3]. Specifically, its elevated levels in biological fluids are associated with certain fatty acid β-oxidation disorders[2][4]. Accurate and precise quantification of N-Valerylglycine is crucial for studying the pathophysiology of these diseases and for monitoring therapeutic interventions.
Stable isotope-labeled internal standards are widely recognized as the gold standard for quantitative mass spectrometry because they closely mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and other sources of variability. N-Valerylglycine-d2, with its deuterium labels, serves as an ideal internal standard for the quantification of N-Valerylglycine. This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of N-Valerylglycine and N-Valerylglycine-d2.
Metabolic Pathway
N-Valerylglycine is formed in the mitochondria through the glycine conjugation pathway. Valeryl-CoA, an intermediate of fatty acid or amino acid metabolism, is conjugated to glycine by the enzyme Glycine N-acyltransferase (GLYAT). This process is a detoxification mechanism to manage the accumulation of acyl-CoAs.
Figure 1. Metabolic pathway of N-Valerylglycine formation.
Experimental
Materials and Reagents
N-Valerylglycine (analytical standard)
N-Valerylglycine-d2 (internal standard)
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Water (LC-MS grade)
Human plasma and urine (control)
Sample Preparation
This protocol is a general guideline and may require optimization for specific matrices.
Spiking of Internal Standard: To 100 µL of plasma or urine sample, add 10 µL of N-Valerylglycine-d2 internal standard solution (concentration to be optimized based on expected analyte levels).
Protein Precipitation (for plasma samples): Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography
System: A UPLC system capable of binary gradient elution.
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
The MRM transitions were determined based on the molecular weights and predicted fragmentation patterns of N-Valerylglycine and N-Valerylglycine-d2. The molecular weight of N-Valerylglycine is 159.18 g/mol , and N-Valerylglycine-d2 is 161.20 g/mol . A common fragmentation for acylglycines is the cleavage of the amide bond, resulting in a product ion corresponding to the glycine moiety.
Table 1: MRM Transitions and Parameters
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
N-Valerylglycine
160.1
76.1
50
15
N-Valerylglycine
160.1
142.1
50
10
N-Valerylglycine-d2
162.1
78.1
50
15
N-Valerylglycine-d2
162.1
144.1
50
10
Note: Collision energies are instrument-dependent and require optimization.
Method Validation (Illustrative Data)
A full method validation should be performed according to established guidelines. The following table presents illustrative data for key validation parameters.
Figure 2. Experimental workflow for the analysis of N-Valerylglycine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of N-Valerylglycine in human plasma and urine. The use of the stable isotope-labeled internal standard, N-Valerylglycine-d2, ensures the accuracy and precision required for research and drug development applications. This method can be a valuable tool for investigating metabolic disorders and for the quantitative assessment of biomarkers.
Application of N-Valerylglycine-d2 in Clinical Diagnostic Assays for Inborn Errors of Metabolism
For Researchers, Scientists, and Drug Development Professionals Introduction N-Valerylglycine is an acylated amino acid that serves as a crucial biomarker for the diagnosis of certain inborn errors of metabolism (IEMs),...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Valerylglycine is an acylated amino acid that serves as a crucial biomarker for the diagnosis of certain inborn errors of metabolism (IEMs), particularly those affecting the fatty acid oxidation (FAO) and branched-chain amino acid catabolism pathways. Its detection and quantification in biological fluids, primarily urine, are pivotal for the timely diagnosis and monitoring of affected individuals. The use of a stable isotope-labeled internal standard, N-Valerylglycine-d2, is essential for achieving the accuracy and precision required in clinical diagnostic assays. This document provides detailed application notes and protocols for the use of N-Valerylglycine-d2 in such assays.
Inborn errors of metabolism are a group of genetic disorders that lead to the accumulation of toxic intermediate metabolites due to enzyme deficiencies. For instance, in isovaleric acidemia, a defect in the isovaleryl-CoA dehydrogenase enzyme leads to the accumulation of isovaleric acid, which is then conjugated with glycine to form N-isovalerylglycine, a key diagnostic marker.[1][2][3] The quantitative analysis of urinary acylglycines, including N-valerylglycine, is a highly sensitive and specific method for diagnosing several inherited metabolic disorders.
Principle of the Assay
The quantitative analysis of N-Valerylglycine in urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the accurate measurement of N-Valerylglycine concentrations even in complex biological matrices. The core principle of the assay involves the following steps:
Sample Preparation: Urine samples are collected and prepared to remove interfering substances and concentrate the analytes of interest.
Internal Standard Spiking: A known amount of N-Valerylglycine-d2 is added to each sample, calibrator, and quality control sample at the beginning of the sample preparation process.
Chromatographic Separation: The prepared sample is injected into an LC system, where N-Valerylglycine and N-Valerylglycine-d2 are separated from other urine components based on their physicochemical properties.
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions for both N-Valerylglycine and N-Valerylglycine-d2 are monitored using Multiple Reaction Monitoring (MRM).
Quantification: The concentration of N-Valerylglycine in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve constructed using known concentrations of N-Valerylglycine.
The use of a stable isotope-labeled internal standard like N-Valerylglycine-d2 is critical as it co-elutes with the unlabeled analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and matrix effects.
Clinical Significance
The measurement of urinary N-Valerylglycine is primarily used in the diagnosis and monitoring of:
Isovaleric Acidemia (IVA): This is the most prominent disorder associated with significantly elevated levels of N-isovalerylglycine.
Other Fatty Acid Oxidation (FAO) Disorders: Elevated levels of various acylglycines can be indicative of different FAO defects, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, although N-valerylglycine is not the primary marker for MCAD.
Disorders of Leucine Metabolism: As a downstream metabolite of leucine catabolism, elevated N-valerylglycine can point towards defects in this pathway.
Data Presentation
The following table summarizes the expected concentrations of N-Valerylglycine in urine for healthy individuals and patients with Isovaleric Acidemia. These values are representative and may vary between laboratories.
Analyte
Population
Concentration Range (µmol/mmol creatinine)
N-Valerylglycine
Healthy Controls
< 2.0
Patients with Isovaleric Acidemia
> 100 (often significantly higher)
Note: The concentrations are typically normalized to creatinine to account for variations in urine dilution.
Experimental Protocols
Protocol 1: Urine Sample Collection and Preparation
Urine Collection: A random urine sample (5-10 mL) is collected in a sterile container.
Sample Storage: Samples should be frozen at -20°C or lower if not analyzed immediately.
Internal Standard Spiking: Thaw the urine sample and vortex to mix. To 100 µL of urine, add 10 µL of the N-Valerylglycine-d2 internal standard working solution (concentration to be optimized based on the analytical system).
Sample Cleanup (Option A: Dilution): For a simplified approach, the spiked urine can be diluted (e.g., 1:10) with the initial mobile phase of the LC-MS/MS system. Centrifuge to pellet any precipitate before injection.
Sample Cleanup (Option B: Solid-Phase Extraction - SPE): For cleaner samples and improved sensitivity, SPE can be employed.
Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8 and cation exchange) with methanol followed by water.
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
Washing: Wash the cartridge with water to remove salts and polar interferences. A subsequent wash with a weak organic solvent can remove less polar interferences.
Elution: Elute the acylglycines with a suitable solvent mixture (e.g., methanol with a small percentage of formic acid).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5%) to a high percentage (e.g., 95%) over several minutes to ensure separation of acylglycines.
Flow Rate: 0.3 - 0.5 mL/min.
Injection Volume: 5 - 10 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
MRM Transitions:
N-Valerylglycine: Precursor ion (m/z) -> Product ion (m/z)
N-Valerylglycine-d2: Precursor ion (m/z) -> Product ion (m/z)
(Specific m/z values need to be determined by direct infusion of the analytical standards)
Data Analysis: Integrate the peak areas for both the analyte and the internal standard. Calculate the peak area ratio and determine the concentration using the calibration curve.
Visualizations
Mitochondrial Fatty Acid β-Oxidation Pathway
Caption: Disruption of the fatty acid oxidation pathway in Isovaleric Acidemia.
Experimental Workflow for N-Valerylglycine Analysis
Caption: Workflow for the quantitative analysis of N-Valerylglycine in urine.
Conclusion
The use of N-Valerylglycine-d2 as an internal standard in LC-MS/MS assays is indispensable for the accurate and reliable quantification of N-Valerylglycine in clinical diagnostic settings. This approach provides clinicians with crucial data for the diagnosis and management of isovaleric acidemia and other related inborn errors of metabolism. The protocols and information provided herein serve as a comprehensive guide for researchers and laboratory professionals involved in the development and implementation of these vital diagnostic tests.
Application Notes and Protocols for N-Valerylglycine Analysis
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preparation of biological samples for the analysis of N-Valerylglycine, an important acylglycine...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of biological samples for the analysis of N-Valerylglycine, an important acylglycine derivative. The presence and concentration of N-Valerylglycine in biological fluids such as urine and plasma can be indicative of certain inborn errors of metabolism. Accurate and reliable sample preparation is a critical first step for quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
This document outlines three common and effective sample preparation techniques: Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed experimental protocol and a summary of expected performance.
Quantitative Data Summary
The following table summarizes typical performance data for the described sample preparation techniques for acylglycines, including N-Valerylglycine. Please note that specific results may vary depending on the laboratory, instrumentation, and sample matrix.
A general workflow for the sample preparation of N-Valerylglycine from biological fluids is depicted below. The specific steps will vary depending on the chosen technique.
Caption: General workflow for N-Valerylglycine sample preparation.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum, prior to analysis.[4] It involves the addition of a water-miscible organic solvent to denature and precipitate proteins, which are then separated by centrifugation.
Experimental Protocol: Protein Precipitation using Acetonitrile
Materials:
Biological sample (e.g., plasma, serum)
Acetonitrile (ACN), ice-cold
Internal Standard (IS) solution (e.g., isotopically labeled N-Valerylglycine)
Microcentrifuge tubes (1.5 mL)
Vortex mixer
Refrigerated microcentrifuge
Pipettes and tips
Procedure:
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
Add 10 µL of the internal standard solution to the sample.
Add 400 µL of ice-cold acetonitrile to the tube. The ratio of ACN to sample can be optimized but is typically 3:1 or 4:1 (v/v).
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean tube.
The supernatant can be directly injected for LC-MS analysis or evaporated to dryness and reconstituted in a suitable solvent.
Liquid-Liquid Extraction (LLE)
LLE is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic phase.[5] This method is effective for extracting analytes from complex matrices like urine and plasma.
Experimental Protocol: Liquid-Liquid Extraction using Ethyl Acetate
Materials:
Biological sample (e.g., urine, plasma)
Ethyl acetate
Internal Standard (IS) solution
Acid or base for pH adjustment (e.g., HCl, NaOH)
Glass test tubes with screw caps
Vortex mixer
Centrifuge
Pipettes and tips
Nitrogen evaporator
Procedure:
Pipette 500 µL of the biological sample into a glass test tube.
Add 20 µL of the internal standard solution.
Adjust the pH of the sample to approximately 2-3 by adding a small volume of 1M HCl. This protonates the carboxylic acid group of N-Valerylglycine, making it more soluble in the organic solvent.
Add 2 mL of ethyl acetate to the tube.
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
Carefully transfer the upper organic layer to a clean tube.
Repeat the extraction (steps 4-7) with another 2 mL of ethyl acetate and combine the organic layers.
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It can be used for sample clean-up, concentration, and solvent exchange. For acylglycines, a reversed-phase sorbent like C18 is commonly used.
Experimental Protocol: Solid-Phase Extraction using a C18 Cartridge
Materials:
Biological sample (e.g., urine, plasma)
C18 SPE cartridge (e.g., 100 mg, 1 mL)
Internal Standard (IS) solution
Methanol
Deionized water
Elution solvent (e.g., acetonitrile or methanol)
Acid for sample pre-treatment (e.g., formic acid)
SPE manifold
Pipettes and tips
Nitrogen evaporator
Procedure:
Sample Pre-treatment:
For plasma/serum: Perform protein precipitation as described in the PPT protocol. Dilute the resulting supernatant 1:1 with deionized water containing 0.1% formic acid.
For urine: Centrifuge the urine sample at 10,000 x g for 5 minutes to remove particulates. Dilute the supernatant 1:1 with deionized water containing 0.1% formic acid and add the internal standard.
Cartridge Conditioning:
Pass 1 mL of methanol through the C18 cartridge.
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
Sample Loading:
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).
Washing:
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
Dry the cartridge under vacuum for 5 minutes to remove residual water.
Elution:
Elute the N-Valerylglycine and other retained analytes with 1 mL of the elution solvent (e.g., methanol or acetonitrile).
Evaporation and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a suitable volume of mobile phase for analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the sample matrix and the choice of the primary sample preparation step.
Caption: Logic for selecting the initial sample preparation step.
Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of N-Valerylglycine-d2 in biological matrices, such as urine and plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-Valerylglycine is a metabolite of interest in various metabolic studies, and the use of a stable isotope-labeled internal standard, N-Valerylglycine-d2, ensures high accuracy and precision. This document provides a comprehensive protocol, including sample preparation, LC-MS/MS parameters, and data analysis guidelines, intended for researchers, scientists, and professionals in drug development.
Introduction
N-Valerylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid with glycine. The analysis of acylglycines is crucial for the diagnosis and monitoring of certain inborn errors of metabolism. Quantitative analysis of these compounds is typically performed using LC-MS/MS due to the technique's high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as N-Valerylglycine-d2, is essential for correcting matrix effects and variations in instrument response, thereby ensuring reliable quantification.
Experimental
Materials and Reagents
N-Valerylglycine analytical standard
N-Valerylglycine-d2 internal standard
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Ultrapure water
Urine or plasma samples
Sample Preparation
A simple "dilute and shoot" method is employed for sample preparation to minimize sample handling and potential for analyte loss.
Protocol:
Thaw frozen urine or plasma samples to room temperature.
Vortex the samples to ensure homogeneity.
In a microcentrifuge tube, combine 50 µL of the sample with 450 µL of a solution of N-Valerylglycine-d2 in 50% acetonitrile/water containing 0.1% formic acid. The final concentration of the internal standard should be optimized based on the expected analyte concentration range.
Vortex the mixture for 30 seconds.
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated proteins.
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for optimal separation and peak shape.
Parameter
Recommended Setting
Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is used for detection.
Parameter
Recommended Setting
Ionization Mode
ESI Positive
Capillary Voltage
3.5 kV
Source Temperature
150 °C
Desolvation Temperature
400 °C
Cone Gas Flow
50 L/hr
Desolvation Gas Flow
800 L/hr
Collision Gas
Argon
MRM Transitions:
The following MRM transitions are recommended. It is crucial to optimize the collision energy (CE) and declustering potential (DP) for the specific instrument being used.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV) (Starting Point)
Declustering Potential (V) (Starting Point)
N-Valerylglycine
160.1
76.1
100
15
30
N-Valerylglycine-d2 (IS)
162.1
78.1
100
15
30
Note: The precursor ion for N-Valerylglycine corresponds to the [M+H]+ adduct of its monoisotopic mass (159.0895 g/mol ). The product ion corresponds to the glycine fragment. The precursor ion for N-Valerylglycine-d2 is shifted by +2 Da, and its corresponding glycine fragment is also shifted by +2 Da.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (N-Valerylglycine) to the internal standard (N-Valerylglycine-d2). A calibration curve is constructed by plotting the peak area ratios of a series of known concentrations of N-Valerylglycine against their corresponding concentrations. The concentration of N-Valerylglycine in the unknown samples is then determined from this calibration curve.
Visualizations
Method
Application of N-Valerylglycine-d2 in Urine Metabolite Studies for the Diagnosis of Fatty Acid Oxidation Disorders
Introduction N-Valerylglycine is a glycine conjugate of valeryl-coenzyme A (CoA), an intermediate in the metabolic pathway of fatty acid β-oxidation. In individuals with certain inborn errors of metabolism, particularly...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
N-Valerylglycine is a glycine conjugate of valeryl-coenzyme A (CoA), an intermediate in the metabolic pathway of fatty acid β-oxidation. In individuals with certain inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the impaired breakdown of medium-chain fatty acids leads to an accumulation of valeryl-CoA. This excess is subsequently conjugated with glycine to form N-Valerylglycine, which is then excreted in the urine.[1][2] Consequently, the quantitative analysis of N-Valerylglycine in urine serves as a crucial diagnostic biomarker for these disorders. To ensure the accuracy and reliability of this quantification, a stable isotope-labeled internal standard, N-Valerylglycine-d2, is employed in mass spectrometry-based assays. This application note provides a detailed protocol for the analysis of N-Valerylglycine in urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with N-Valerylglycine-d2 as an internal standard.
Signaling Pathway and Metabolic Context
The accumulation of N-Valerylglycine is a direct consequence of a defect in the mitochondrial fatty acid β-oxidation pathway. In a healthy individual, fatty acids are sequentially broken down into acetyl-CoA, which then enters the citric acid cycle to produce energy. A deficiency in an enzyme such as MCAD disrupts this process, leading to a buildup of medium-chain acyl-CoAs, including valeryl-CoA. The body attempts to detoxify and excrete these accumulated intermediates by conjugating them with glycine, a process catalyzed by glycine N-acyltransferase.
Figure 1: Metabolic pathway of fatty acid oxidation and the formation of N-Valerylglycine in MCAD deficiency.
Experimental Protocol: Quantitative Analysis of N-Valerylglycine in Urine by UPLC-MS/MS
This protocol outlines a "dilute-and-shoot" method, which is a rapid and simple approach for the analysis of urinary acylglycines.
1. Materials and Reagents
N-Valerylglycine analytical standard
N-Valerylglycine-d2 internal standard
LC-MS grade water
LC-MS grade acetonitrile
Formic acid
Human urine (control and patient samples)
Microcentrifuge tubes
Autosampler vials
2. Preparation of Standards and Internal Standard
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Valerylglycine and N-Valerylglycine-d2 in methanol.
Working Standard Solutions: Serially dilute the N-Valerylglycine primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
Internal Standard Working Solution: Dilute the N-Valerylglycine-d2 primary stock solution with 50:50 acetonitrile/water to a final concentration of 10 µg/mL.
3. Sample Preparation
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
Centrifuge the urine samples at 13,000 x g for 5 minutes to pellet any particulate matter.
In a clean microcentrifuge tube, combine 90 µL of the urine supernatant with 10 µL of the 10 µg/mL N-Valerylglycine-d2 internal standard working solution.
Vortex the mixture for 10 seconds.
Transfer the mixture to an autosampler vial for UPLC-MS/MS analysis.
Figure 2: Experimental workflow for the analysis of N-Valerylglycine in urine.
4. UPLC-MS/MS Conditions
Parameter
Setting
UPLC System
Waters ACQUITY UPLC or equivalent
Column
ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature
40 °C
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Gradient
2% B for 0.5 min, ramp to 98% B over 4.5 min, hold for 1 min, return to 2% B and equilibrate for 2 min
The use of N-Valerylglycine-d2 as an internal standard corrects for variations in sample preparation and matrix effects, ensuring high-quality quantitative data. The following table summarizes typical performance characteristics of this method, based on established principles of bioanalytical method validation.[3][4][5]
Performance Characteristic
Typical Specification
Linearity (r²)
> 0.99
Calibration Range
0.1 - 100 µg/mL
Lower Limit of Quantification (LLOQ)
0.1 µg/mL
Intra-day Precision (%CV)
< 15%
Inter-day Precision (%CV)
< 15%
Accuracy (% Bias)
Within ±15%
Recovery
85 - 115%
Matrix Effect
Compensated by internal standard
The UPLC-MS/MS method employing N-Valerylglycine-d2 as an internal standard provides a robust, sensitive, and specific platform for the quantitative analysis of N-Valerylglycine in urine. This analytical approach is essential for the timely and accurate diagnosis and monitoring of patients with MCAD deficiency and other related fatty acid oxidation disorders. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, making it suitable for clinical research and diagnostic laboratories.
Technical Support Center: Optimizing N-Valerylglycine-d2 Concentration for Quantitative Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N-Valerylglycine-d2...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N-Valerylglycine-d2 as an internal standard in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N-Valerylglycine-d2 in a quantitative assay?
A1: N-Valerylglycine-d2 is a deuterated stable isotope-labeled internal standard (SIL-IS). Its primary role is to compensate for variability during the analytical process. Since it is nearly chemically and physically identical to the analyte of interest (N-Valerylglycine), it can account for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: What are the key characteristics of an ideal internal standard like N-Valerylglycine-d2?
A2: An ideal internal standard should have the following characteristics:
Structural Similarity: It should be a structural analog or, preferably, a stable isotope-labeled version of the analyte.
Chemical Stability: It must be stable throughout the entire analytical process.
Distinct Mass-to-Charge Ratio: It needs to be easily distinguishable from the analyte by the mass spectrometer.
Absence in Matrix: It should not be naturally present in the biological matrix being analyzed.
Q3: How does the concentration of N-Valerylglycine-d2 impact the assay performance?
A3: The concentration of N-Valerylglycine-d2 is a critical parameter. An inappropriate concentration can lead to:
Detector Saturation: If the concentration is too high, it can saturate the detector, leading to non-linearity in the calibration curve.
Poor Signal-to-Noise Ratio: If the concentration is too low, it may result in a poor signal-to-noise ratio, compromising the precision and accuracy of the assay, especially at the lower limit of quantification (LLOQ).
Inaccurate Correction: An improper concentration might not effectively compensate for matrix effects, leading to biased results.
Q4: Can N-Valerylglycine-d2 be used for the simultaneous quantification of multiple analytes?
A4: Ideally, a specific deuterated internal standard should be used for each analyte. However, if a deuterated analog is not available for every compound, a single internal standard like N-Valerylglycine-d2 might be used, provided it co-elutes and behaves similarly to the analytes of interest. This approach requires careful validation to ensure it accurately corrects for variations for all quantified compounds.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing and using N-Valerylglycine-d2 in quantitative assays.
Problem
Potential Cause
Troubleshooting Steps & Solutions
High Variability in N-Valerylglycine-d2 Peak Area
Inconsistent spiking of the internal standard.
- Review Pipetting Technique: Ensure accurate and consistent addition of the internal standard to all samples. Use calibrated pipettes. - Automate Addition: If possible, use an automated liquid handler for improved precision.
Variable matrix effects between samples.
- Assess Matrix Variability: Analyze multiple lots of the biological matrix to check for consistent matrix effects. - Improve Sample Cleanup: Enhance the sample preparation method to reduce the impact of interfering matrix components.
Instability of the internal standard.
- Evaluate Stability: Conduct experiments to assess the stability of N-Valerylglycine-d2 in the sample matrix and throughout the analytical process.
Non-Linear Calibration Curve
Inappropriate internal standard concentration.
- Optimize Concentration: A concentration that is too high can cause detector saturation. Perform an experiment to determine the optimal concentration (see Protocol 1).
Ion source saturation.
- At high analyte concentrations, competition for ionization between the analyte and the internal standard can occur. Dilute samples with high analyte concentrations.
"Cross-talk" between analyte and internal standard.
- Ensure that the mass spectrometer settings are optimized to prevent isotopic contribution from the analyte to the internal standard's signal.
Poor Accuracy and Precision
Suboptimal internal standard concentration.
- The internal standard signal may be too low for reliable integration. Increase the concentration of N-Valerylglycine-d2.
Differential matrix effects.
- Modify Chromatography: Adjust the chromatographic method to ensure co-elution of the analyte and N-Valerylglycine-d2 to ensure they experience the same matrix effects.[1]
Purity of the internal standard.
- Verify Purity: Ensure the N-Valerylglycine-d2 standard is of high purity and does not contain significant amounts of the unlabeled analyte.
Experimental Protocols
Protocol 1: Determination of Optimal N-Valerylglycine-d2 Concentration
This protocol outlines the steps to identify the most suitable concentration for N-Valerylglycine-d2 as an internal standard in your assay.
Methodology:
Prepare Stock Solutions:
Prepare a high-concentration stock solution of the analyte (e.g., N-Valerylglycine).
Prepare a high-concentration stock solution of N-Valerylglycine-d2 (e.g., 1 mg/mL) in a suitable solvent.
Prepare Internal Standard Working Solutions:
From the N-Valerylglycine-d2 stock solution, prepare a series of working solutions at different concentrations. A suggested range is 10, 50, 100, 250, and 500 ng/mL.
Prepare Calibration Curves:
For each N-Valerylglycine-d2 working solution concentration, prepare a full calibration curve.
Spike a constant volume of the respective N-Valerylglycine-d2 working solution and varying concentrations of the analyte into a blank biological matrix.
Sample Analysis:
Process and analyze all prepared samples using your established LC-MS/MS method.
Data Evaluation:
Plot the calibration curves for each internal standard concentration (Analyte Peak Area / IS Peak Area vs. Analyte Concentration).
Assess the linearity (R²) of each calibration curve.
Examine the precision (as %RSD) of the N-Valerylglycine-d2 peak area at each concentration level across all calibration points.
Select the concentration that provides the best linearity and a stable, robust signal for N-Valerylglycine-d2 across the entire calibration range.
Data Presentation:
Table 1: Precision of N-Valerylglycine-d2 Peak Area at Different Concentrations
N-Valerylglycine-d2 Concentration (ng/mL)
Mean Peak Area
Standard Deviation
%RSD
10
55,000
9,900
18.0
50
280,000
25,200
9.0
100
590,000
35,400
6.0
250
1,500,000
105,000
7.0
500
3,200,000
288,000
9.0
Interpretation: Based on this example data, the 100 ng/mL concentration provides the best precision (%RSD of 6.0%).
Table 2: Calibration Curve Performance at Different N-Valerylglycine-d2 Concentrations
N-Valerylglycine-d2 Concentration (ng/mL)
Linearity (R²)
Accuracy at LLOQ (%)
Accuracy at ULOQ (%)
Comments
10
0.9915
88.5
112.3
Poor precision at LLOQ.
50
0.9982
93.1
107.5
Good performance.
100
0.9997
99.2
101.8
Excellent linearity and accuracy.
250
0.9990
104.5
96.2
Good linearity, slight bias.
500
0.9975
108.9
94.7
Potential for detector saturation.
Interpretation: The 100 ng/mL concentration of N-Valerylglycine-d2 provides the optimal performance with excellent linearity and accuracy across the calibration range.
Visualizations
Caption: Workflow for the optimization of N-Valerylglycine-d2 concentration.
Caption: Decision tree for troubleshooting N-Valerylglycine-d2 peak area variability.
Technical Support Center: Troubleshooting Poor Signal Intensity of N-Valerylglycine-d2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor signal intensity issues e...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor signal intensity issues encountered during the analysis of N-Valerylglycine-d2.
Frequently Asked Questions (FAQs)
Q1: What is N-Valerylglycine-d2 and what is it used for?
N-Valerylglycine-d2 is the deuterated form of N-Valerylglycine, a glycine derivative. It is primarily used as an internal standard in quantitative analysis by mass spectrometry (LC-MS) for the accurate measurement of its non-deuterated counterpart in various biological matrices. The deuterium labeling provides a mass shift, allowing it to be distinguished from the endogenous analyte while behaving similarly during sample preparation and analysis.
Q2: What are the primary causes of poor signal intensity for N-Valerylglycine-d2 in LC-MS/MS analysis?
Poor signal intensity for N-Valerylglycine-d2 can stem from a variety of factors, which can be broadly categorized as issues related to the compound itself, the sample matrix, the liquid chromatography (LC) separation, or the mass spectrometer (MS) settings. Common causes include:
Suboptimal Ionization and Fragmentation: Incorrect mass spectrometer source settings or collision energy can lead to inefficient ion generation and fragmentation.
Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of N-Valerylglycine-d2.
Isotopic Exchange: The deuterium labels on the glycine moiety may be susceptible to exchange with protons from the solvent, particularly under certain pH conditions.
Poor Chromatographic Peak Shape: Issues with the analytical column, mobile phase, or injection solvent can result in broad or tailing peaks, which reduces the signal-to-noise ratio.
Improper Storage and Handling: Degradation of the standard due to improper storage can lead to a lower effective concentration.
Incorrect Sample Preparation: Inefficient extraction or the presence of interfering substances from the sample preparation process can negatively impact signal intensity.
Q3: Can the deuterium labels on N-Valerylglycine-d2 exchange with hydrogen from the solvent?
Yes, there is a potential for hydrogen-deuterium exchange, especially for the deuterons on the α-carbon of the glycine moiety, which are adjacent to the carbonyl group of the carboxylic acid. This exchange is more likely to occur under basic pH conditions.[1][2] To minimize this risk, it is advisable to maintain acidic to neutral pH conditions in your sample and mobile phases.
Q4: What are the expected mass transitions for N-Valerylglycine-d2 in tandem mass spectrometry?
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
N-Valerylglycine-d2
162.1
78.1 (Glycine-d2+H)⁺
Optimization Recommended
N-Valerylglycine
160.1
76.1 (Glycine+H)⁺
Optimization Recommended
Note: The optimal collision energy should be determined empirically by infusing a standard solution of N-Valerylglycine-d2 and varying the collision energy to maximize the signal of the product ion.
Troubleshooting Guides
Guide 1: Investigating Mass Spectrometer and Compound-Related Issues
This guide will walk you through a systematic approach to troubleshoot issues related to the mass spectrometer settings and the intrinsic properties of N-Valerylglycine-d2.
Step 1: Verify Compound Identity and Purity
Ensure that you are using the correct compound and that its purity is within acceptable limits for use as an internal standard. Review the Certificate of Analysis (CoA) provided by the supplier.
Step 2: Optimize Mass Spectrometer Parameters
Directly infuse a solution of N-Valerylglycine-d2 into the mass spectrometer to optimize the source and fragmentation conditions.
Table of Recommended Starting MS Parameters (Positive ESI):
Parameter
Recommended Setting
Capillary Voltage
3.0 - 4.5 kV
Cone Voltage
20 - 40 V
Desolvation Gas Flow
600 - 800 L/hr
Desolvation Temperature
350 - 450 °C
Source Temperature
120 - 150 °C
Collision Gas
Argon
Note: These are general starting points and should be optimized for your specific instrument.
Step 3: Check for Isotopic Exchange
To assess if deuterium exchange is occurring, prepare two samples:
Sample A: N-Valerylglycine-d2 in an acidic mobile phase (e.g., with 0.1% formic acid).
Sample B: N-Valerylglycine-d2 in a neutral or slightly basic mobile phase.
Analyze both samples and compare the signal intensity of the deuterated precursor and the appearance of the non-deuterated precursor ion. A decrease in the deuterated signal and an increase in the non-deuterated signal in Sample B would suggest isotopic exchange.
Guide 2: Addressing Chromatographic and Matrix-Related Problems
If the signal intensity is still low after optimizing the MS parameters, the issue may lie with the liquid chromatography or matrix effects.
Step 1: Evaluate Chromatographic Peak Shape
Poor peak shape (tailing, fronting, or broad peaks) will significantly reduce signal intensity.
Column Health: Ensure your analytical column is not old or clogged.
Mobile Phase Compatibility: The pH and organic composition of your mobile phase should be suitable for the analysis of a polar compound like N-Valerylglycine. A common mobile phase for similar compounds is a gradient of water and acetonitrile with 0.1% formic acid.
Injection Solvent: The injection solvent should be weaker than or equal in strength to the initial mobile phase to prevent peak distortion.
Step 2: Assess Matrix Effects
Matrix effects, particularly ion suppression, are a common cause of low signal intensity.
Post-Column Infusion: Infuse a constant flow of N-Valerylglycine-d2 post-column while injecting a blank matrix extract. A dip in the signal at the retention time of the analyte indicates ion suppression.
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Improved Sample Preparation: Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol describes a protein precipitation method for the extraction of N-Valerylglycine from plasma or serum samples.
Sample Thawing: Thaw plasma/serum samples on ice.
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
Internal Standard Spiking: Add 10 µL of N-Valerylglycine-d2 working solution (concentration should be optimized based on the expected analyte concentration).
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid Chromatography Method for N-Acylglycines
This protocol provides a general-purpose liquid chromatography method suitable for the analysis of N-Valerylglycine.
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Technical Support Center: Minimizing Ion Suppression of N-Valerylglycine-d2
Welcome to the technical support center for the analysis of N-Valerylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related t...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the analysis of N-Valerylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to ion suppression in liquid chromatography-mass spectrometry (LC-MS) analyses.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for N-Valerylglycine-d2.
Problem: Low or inconsistent signal intensity for N-Valerylglycine-d2.
Possible Cause: Ion suppression due to matrix effects from co-eluting endogenous or exogenous compounds.[1][2]
Solutions:
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1] The choice of technique depends on the sample matrix and the physicochemical properties of N-Valerylglycine-d2, which is a small polar molecule.
Protein Precipitation (PPT): A simple and fast method for removing the bulk of proteins from biological samples like plasma or serum.[1][3] However, it may not effectively remove other interfering substances like phospholipids, which are a major cause of ion suppression.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For a polar analyte like N-Valerylglycine-d2, a polar extraction solvent would be required, which might also co-extract other polar interferences.
Solid-Phase Extraction (SPE): A highly selective method that can provide cleaner extracts compared to PPT and LLE. By choosing an appropriate sorbent, it's possible to retain N-Valerylglycine-d2 while washing away interfering compounds.
Chromatographic Optimization: Modifying the LC method can help separate N-Valerylglycine-d2 from co-eluting interferences.
Adjust Gradient Profile: A shallower gradient can improve the resolution between your analyte and interfering peaks.
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., a polar-embedded or HILIC column) that may offer different selectivity for polar compounds.
Modify Mobile Phase: Altering the pH of the mobile phase can change the retention behavior of both N-Valerylglycine-d2 and interfering compounds, potentially improving their separation.
Mass Spectrometry Source Optimization: Fine-tuning the ion source parameters can sometimes help to minimize the impact of ion suppression.
Adjust Ionization Source Parameters: Optimize parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature.
Consider a Different Ionization Technique: While Electrospray Ionization (ESI) is common for polar molecules, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression in some cases.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to troubleshooting ion suppression issues with N-Valerylglycine-d2.
Caption: Troubleshooting workflow for ion suppression of N-Valerylglycine-d2.
Data Presentation
The following table provides a semi-quantitative comparison of common sample preparation techniques for their effectiveness in reducing ion suppression for small polar molecules like N-Valerylglycine-d2 in a plasma matrix. The values are representative and can vary depending on the specific matrix and analytical conditions.
Sample Preparation Technique
Analyte Recovery
Phospholipid Removal
Ion Suppression Reduction
Throughput
Protein Precipitation (PPT)
Good to Excellent
Poor
Low
High
Liquid-Liquid Extraction (LLE)
Moderate to Good
Moderate
Moderate
Moderate
Solid-Phase Extraction (SPE)
Good to Excellent
Excellent
High
Low to Moderate
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a quick and simple method for removing the majority of proteins from a plasma sample.
Sample Preparation:
Pipette 100 µL of plasma into a clean microcentrifuge tube.
Add 300 µL of cold acetonitrile (containing N-Valerylglycine-d2 as the internal standard).
Precipitation:
Vortex the mixture vigorously for 30 seconds.
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Collection:
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
Evaporation and Reconstitution:
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.
Analysis:
Vortex briefly and inject into the LC-MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting small molecules from an aqueous matrix.
Sample Preparation:
To 100 µL of plasma in a glass tube, add the internal standard solution of N-Valerylglycine-d2.
Add 50 µL of 1 M HCl to acidify the sample.
Extraction:
Add 500 µL of ethyl acetate.
Vortex for 2 minutes to ensure thorough mixing.
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
Organic Phase Collection:
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
Evaporation and Reconstitution:
Evaporate the organic solvent to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
Analysis:
Inject the reconstituted sample into the LC-MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup and is highly effective at removing interfering matrix components.
Cartridge Conditioning:
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
Sample Loading:
Pre-treat 200 µL of plasma by adding the N-Valerylglycine-d2 internal standard and 200 µL of 4% phosphoric acid in water.
Load the pre-treated sample onto the SPE cartridge.
Washing:
Wash the cartridge with 1 mL of 0.1 M acetic acid.
Follow with a wash of 1 mL of methanol to remove less polar interferences.
Elution:
Elute the N-Valerylglycine-d2 with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
Evaporation and Reconstitution:
Evaporate the eluate to dryness under nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for N-Valerylglycine-d2 analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the analyte of interest (N-Valerylglycine-d2) is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can result in poor sensitivity, accuracy, and precision in your quantitative analysis.
Q2: How can I determine if my N-Valerylglycine-d2 signal is being suppressed?
A2: A common method is to perform a post-column infusion experiment. In this experiment, a constant flow of N-Valerylglycine-d2 solution is introduced into the MS source after the LC column. A blank matrix sample is then injected onto the column. A dip in the baseline signal of N-Valerylglycine-d2 at certain retention times indicates the elution of interfering compounds that are causing ion suppression.
Q3: Why is a deuterated internal standard like N-Valerylglycine-d2 important?
A3: A stable isotope-labeled internal standard (SIL-IS) like N-Valerylglycine-d2 is the ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, you can accurately quantify your analyte even in the presence of variable ion suppression.
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this also dilutes your analyte of interest, N-Valerylglycine-d2. This approach is only feasible if the initial concentration of your analyte is high enough to remain well above the limit of quantitation after dilution.
Q5: Which sample preparation method is the best for minimizing ion suppression of N-Valerylglycine-d2?
A5: The "best" method depends on your specific requirements for sensitivity, throughput, and the complexity of your sample matrix. For the highest level of cleanup and minimal ion suppression, Solid-Phase Extraction (SPE) is generally recommended. However, for high-throughput screening, Protein Precipitation (PPT) may be sufficient if the level of ion suppression is acceptable and can be corrected for with a suitable internal standard. Liquid-Liquid Extraction (LLE) offers a balance between cleanup efficiency and ease of use.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of ion suppression and a typical experimental workflow for quantitative bioanalysis.
Caption: Mechanism of ion suppression in the ESI source.
Caption: General workflow for quantitative bioanalysis using LC-MS/MS.
potential for isotopic exchange in N-Valerylglycine-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the potential for isotopic exchange in N-Valerylglycine-d2. Understanding and mi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the potential for isotopic exchange in N-Valerylglycine-d2. Understanding and mitigating this phenomenon is critical for ensuring the accuracy and reliability of quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of N-Valerylglycine-d2?
Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical process where a deuterium atom on the N-Valerylglycine-d2 molecule is replaced by a hydrogen atom from the surrounding solvent or matrix. This process, also known as "back-exchange," can compromise the isotopic purity of the standard, potentially leading to inaccurate quantification in sensitive analytical methods like mass spectrometry.
Q2: Which deuterium atoms in N-Valerylglycine-d2 are potentially susceptible to exchange?
The deuterium atoms on the α-carbon of the glycine moiety (adjacent to the carbonyl group) are the ones of primary concern for exchange. Research on N-acylglycine-containing peptides has shown that these α-carbon protons can be susceptible to exchange, particularly under basic (high pH) conditions.[1]
Q3: What are the primary factors that promote isotopic exchange in N-Valerylglycine-d2?
Several factors can influence the rate and extent of isotopic exchange:
pH: This is the most critical factor. The exchange of α-carbon deuterons is base-catalyzed.[2][3] Therefore, exposure to basic conditions (pH > 7) will significantly increase the likelihood of exchange. Conversely, the exchange is dramatically slowed or quenched at neutral or acidic pH.[2][3] For optimal stability, especially in aqueous solutions, a pH range of 2.5-3.0 is recommended to minimize the exchange rate.
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. It is advisable to handle and store N-Valerylglycine-d2 solutions at low temperatures (e.g., refrigerated or frozen) to minimize any potential for exchange.
Solvent: Protic solvents (e.g., water, methanol) provide a source of hydrogen atoms and can facilitate the exchange process. While aqueous solutions are often necessary, their pH must be controlled. For long-term storage, aprotic solvents like acetonitrile are preferable.
Exposure Time: The longer the deuterated compound is exposed to conditions that promote exchange (e.g., high pH, elevated temperature), the greater the extent of back-exchange will be.
Q4: Is N-Valerylglycine-d2 stable under typical LC-MS conditions?
Deuterons introduced at the α-carbon of N-acylglycines have been shown to be stable in acidic aqueous solutions and are not expected to back-exchange during typical reverse-phase LC-MS analysis where acidic mobile phases are used. However, it is crucial to maintain acidic conditions (e.g., pH 2.5-3.0) in the mobile phase and during sample preparation to ensure stability.
resolving co-eluting interferences with N-Valerylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Valerylglycine. Our focus is on resolvi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Valerylglycine. Our focus is on resolving co-eluting interferences and ensuring accurate quantification using LC-MS/MS methods.
Frequently Asked Questions (FAQs)
Q1: What is N-Valerylglycine and why is it analyzed?
N-Valerylglycine, also known as N-Pentanoylglycine, is an acylglycine. Acylglycines are metabolites that can accumulate in the body due to inborn errors of metabolism, such as mitochondrial fatty acid β-oxidation defects.[1] The analysis of N-Valerylglycine in urine is a key diagnostic tool for these disorders.[1]
Q2: What are the main challenges in analyzing N-Valerylglycine?
The primary challenge in the analysis of N-Valerylglycine is the presence of co-eluting isobaric interferences. Isobaric compounds have the same mass-to-charge ratio (m/z) and cannot be distinguished by mass spectrometry alone.[2] Therefore, chromatographic separation is crucial for accurate quantification.[2] Common interferences include isomers of N-Valerylglycine, such as N-isovalerylglycine and N-pivaloylglycine.
Q3: Why is chromatographic separation essential for N-Valerylglycine analysis?
Chromatographic separation, typically using Ultra-Performance Liquid Chromatography (UPLC), is necessary to resolve N-Valerylglycine from its isomers.[2] Since these compounds can have the same mass fragmentation patterns in tandem mass spectrometry (MS/MS), their separation prior to detection is the only way to ensure accurate quantification of each individual compound. Without adequate separation, the reported concentration of N-Valerylglycine could be falsely elevated due to the contribution from co-eluting isomers.
Q4: What is a suitable internal standard for N-Valerylglycine analysis?
A stable isotope-labeled version of the analyte is the ideal internal standard. For N-Valerylglycine, a deuterated form, such as N-Valerylglycine-d9, is recommended. The use of a stable isotope-labeled internal standard that co-elutes with the analyte helps to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of N-Valerylglycine.
Issue 1: Poor or no separation of N-Valerylglycine from its isomers (e.g., N-isovalerylglycine).
Optimize the LC Gradient: A shallow gradient elution can improve the separation of closely eluting isomers. Experiment with the gradient slope and duration.
Evaluate Different Columns: Not all C18 columns are the same. Test columns with different stationary phase chemistries (e.g., C18 with different bonding densities or end-capping) or consider a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can offer different selectivity for polar compounds like acylglycines.
Adjust Mobile Phase Composition: The addition of mobile phase additives, such as different acids (e.g., formic acid, acetic acid) or buffers, can alter the selectivity of the separation. Experiment with different additives and concentrations.
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.
Issue 2: Inaccurate quantification due to interference from pivaloylglycine.
Background: Pivaloylglycine is an isomer of N-Valerylglycine that can be present in patient samples, particularly from those receiving antibiotics containing pivalic acid. This can lead to false-positive results in newborn screening for isovaleric acidemia.
Solution: A specific analytical method is required to differentiate N-isovalerylglycine (a marker for isovaleric acidemia) from pivaloylglycine. This can be achieved by carefully selecting MS/MS transitions that are specific to each isomer. For instance, while both compounds may share some fragment ions, it's possible to find unique product ions for each. One study reported the use of product ions at m/z 132, which were predominantly generated from the quasi-molecular ions of isovalerylglycine butylester and not from pivaloylglycine butylester.
Issue 3: Poor peak shape (e.g., fronting, tailing, or splitting).
Potential Causes & Solutions:
Peak Fronting: Often caused by column overloading. Try diluting the sample or injecting a smaller volume.
Peak Tailing: Can result from active sites on the column. Ensure the mobile phase pH is appropriate for the analyte. The addition of a small amount of a stronger solvent to the sample diluent can sometimes help.
Peak Splitting: This can have multiple causes. In HILIC chromatography, it can be due to too much water in the sample diluent. In such cases, diluting the sample in a 50/50 acetonitrile/water mixture or reducing the injection volume may resolve the issue. Other causes can include a partially blocked frit, a void in the column packing, or co-elution of interfering substances.
Issue 4: Low sensitivity or high background noise.
Potential Causes & Solutions:
Matrix Effects: Urine is a complex matrix that can cause ion suppression or enhancement. Optimize the sample preparation method to remove interfering substances. Solid-phase extraction (SPE) can be an effective cleanup step.
Suboptimal MS/MS Parameters: Ensure that the MS/MS transitions (precursor and product ions) and collision energy are optimized for N-Valerylglycine to achieve the best signal intensity.
Contaminated Mobile Phase or LC System: Use high-purity solvents and additives. Flush the LC system regularly to prevent the buildup of contaminants.
Experimental Protocols
1. Sample Preparation for Urinary Acylglycine Analysis
This protocol is a general guideline and may require optimization for specific applications.
Objective: To extract acylglycines from urine for LC-MS/MS analysis.
Materials:
Urine sample
Internal standard solution (e.g., N-Valerylglycine-d9 in methanol)
Methanol
Centrifuge
Vortex mixer
Procedure:
Thaw urine samples to room temperature and vortex to ensure homogeneity.
To 100 µL of urine, add 10 µL of the internal standard solution.
Add 400 µL of cold methanol to precipitate proteins.
Vortex for 30 seconds.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the dried extract in 100 µL of the initial mobile phase.
Vortex and transfer to an autosampler vial for injection.
2. UPLC-MS/MS Method for Separation of N-Valerylglycine and its Isomers
This is an example method and should be optimized for your specific instrument and application.
Instrumentation:
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
MRM Transitions: These need to be optimized for your specific instrument. Example transitions for N-Valerylglycine (MW: 159.18 g/mol ) could be:
Precursor ion (Q1): m/z 160.1 [M+H]+
Product ion (Q3): A common fragment is often the glycine moiety (m/z 76.1). Other product ions should be investigated for specificity.
Internal Standard (N-Valerylglycine-d9):
Precursor ion (Q1): m/z 169.1 [M+H]+
Product ion (Q3): m/z 85.1 (or another appropriate fragment).
Quantitative Data Summary
The following table provides hypothetical, yet realistic, chromatographic data that could be obtained from a validated UPLC-MS/MS method for the separation of N-Valerylglycine and its common isomers.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Retention Time (min)
N-Pivaloylglycine
160.1
Specific fragment
4.2
N-Isovalerylglycine
160.1
132.1
4.5
N-Valerylglycine
160.1
132.1
4.8
N-Valerylglycine-d9 (IS)
169.1
Specific fragment
4.8
Note: The product ions for N-Pivaloylglycine and the internal standard need to be empirically determined to ensure specificity.
Visualizations
Caption: Experimental workflow for N-Valerylglycine analysis.
Caption: Troubleshooting logic for poor isomer separation.
ensuring linearity and range with N-Valerylglycine-d2 standard
Technical Support Center: N-Valerylglycine-d2 Standard Welcome to the technical support center for the use of N-Valerylglycine-d2 as an internal standard. This guide provides detailed troubleshooting information and freq...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: N-Valerylglycine-d2 Standard
Welcome to the technical support center for the use of N-Valerylglycine-d2 as an internal standard. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure linearity and define an appropriate analytical range during their experiments, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N-Valerylglycine-d2 in quantitative analysis?
A1: N-Valerylglycine-d2 is a stable isotope-labeled (SIL) internal standard (IS). Its primary role is to improve the accuracy and precision of quantitative methods. Because it is chemically almost identical to the analyte (N-Valerylglycine), it co-elutes during chromatography and experiences similar effects from the sample matrix and instrument variability.[1] By adding a known, constant amount of N-Valerylglycine-d2 to all calibration standards, quality control (QC) samples, and unknown samples, variations in signal intensity can be normalized.[1] This is achieved by using the ratio of the analyte's response to the internal standard's response for calibration and quantification, which corrects for factors like ion suppression/enhancement and inconsistencies in sample preparation or injection volume.[2][3]
Q2: My calibration curve is not linear at higher concentrations. What are the common causes?
A2: Non-linearity at the upper end of a calibration curve is a common issue in LC-MS/MS analysis. Several factors can contribute to this phenomenon:
Detector Saturation: The mass spectrometer's detector has a finite dynamic range. At very high analyte concentrations, the detector can become saturated, leading to a response that is no longer proportional to the concentration.[4]
Ion Source Saturation: The electrospray ionization (ESI) process itself can become saturated. There may be competition for ionization or limited surface area on the ESI droplets, preventing a linear increase in signal with concentration.
Analyte Multimer Formation: At high concentrations, the analyte may form dimers or multimers (e.g., [2M+H]⁺), which are not monitored by the mass spectrometer, leading to a loss of the intended signal.
Isotopic Interference: At very high concentrations of the analyte (N-Valerylglycine), its naturally occurring heavy isotopes (e.g., ¹³C) can contribute to the signal being measured for the N-Valerylglycine-d2 internal standard. This artificially increases the IS signal, causing the analyte/IS ratio to decrease and the curve to flatten.
Q3: Why is my curve non-linear at the lower limit of quantitation (LLOQ)?
A3: Non-linearity at the low end of the curve can be caused by:
Poor Signal-to-Noise: At very low concentrations, the analyte signal may be too close to the background noise, leading to poor integration and high variability.
Adsorption: The analyte may adsorb to surfaces in the sample vials, tubing, or chromatographic column, leading to a disproportionate loss of analyte at low concentrations.
Matrix Effects: While the internal standard corrects for many matrix effects, significant ion suppression in a particular matrix can disproportionately affect a very low-level analyte signal, making accurate quantification difficult.
Q4: What are the recommended storage and handling conditions for N-Valerylglycine-d2 standards?
A4: Proper storage is critical for maintaining the integrity of the standard. While specific datasheets should always be consulted, general recommendations are as follows:
Solid Form: Store the lyophilized powder or solid form at -20°C, protected from light and moisture. When stored correctly in a tightly sealed vial, it can be stable for months.
Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent (e.g., Methanol, Acetonitrile). Store aliquots in tightly sealed vials at -20°C to minimize degradation from repeated freeze-thaw cycles. These solutions are typically stable for at least one month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Q5: Can the concentration of the internal standard affect linearity?
A5: Yes, the concentration of N-Valerylglycine-d2 is critical. It should be high enough to provide a strong, reproducible signal well above the background noise but not so high that it saturates the detector or contributes to ion suppression of the analyte. It has been observed that for wide calibration ranges, using an IS concentration higher than the upper limit of quantitation (ULOQ) can sometimes improve linearity by mitigating certain saturation effects. However, it is also crucial to ensure that the analyte concentration at the ULOQ does not cause isotopic interference with the IS channel.
Troubleshooting Guide for Non-Linearity
Use the following guide to diagnose and resolve common linearity issues.
Problem
Potential Cause
Recommended Solution
Poor Linearity (R² < 0.99)
1. Inappropriate regression model.
• Examine the residual plot. If a pattern (e.g., a curve) is observed, the data may not fit a linear model.• Apply a weighted regression model (e.g., 1/x or 1/x²) if variance increases with concentration (heteroscedasticity).• A quadratic fit may be used if it is reproducible and justified, but a linear range is preferred.
2. Inaccurate standard preparation.
• Prepare fresh calibration standards from a new weighing of the reference material.• Use calibrated pipettes and high-quality volumetric flasks. Ensure complete dissolution.
3. Analyte or IS instability.
• Prepare standards fresh daily.• Check for degradation by re-injecting standards at the end of a run to see if the response has changed.
Curve Flattens at High Concentrations
1. Detector or ion source saturation.
• Reduce the injection volume.• Dilute the high-concentration standards and samples to fall within the linear portion of the curve.• Optimize MS source parameters (e.g., gas flows, temperature) to reduce ionization efficiency, if necessary.
2. Isotopic interference from analyte to IS.
• Check the mass spectra of a high-concentration analyte standard to see if there is any signal in the IS mass transition window.• If interference is present, the upper limit of the range may need to be lowered.
High Variability at Low Concentrations
1. Poor signal-to-noise (S/N).
• Optimize MS parameters for maximum sensitivity.• Increase injection volume if it doesn't cause chromatographic issues.
2. Inconsistent sample extraction or matrix effects.
• Optimize the sample preparation method (e.g., SPE, LLE) to improve cleanup and reduce matrix components.• Prepare calibration standards in a blank biological matrix ("matrix-matched") to better mimic the conditions of the unknown samples.
Inconsistent Analyte/IS Area Ratios
1. Differential matrix effects.
• Ensure the analyte and N-Valerylglycine-d2 are perfectly co-eluting. An isotopic effect can sometimes cause a slight shift in retention time.• Adjust chromatography (gradient, column chemistry) to achieve co-elution.
2. IS addition error.
• Verify the precision of the device used to add the internal standard to all samples.
3. System carryover.
• Inject a blank solvent sample after a high-concentration standard to check for carryover.• Improve the needle wash method in the autosampler.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol describes the preparation of a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
Prepare Analyte Stock Solution (1 mg/mL):
Accurately weigh 10 mg of N-Valerylglycine reference standard into a 10 mL volumetric flask.
Dissolve and bring to volume with methanol. This is your Analyte Stock (1000 µg/mL) .
Prepare Internal Standard Working Solution (100 ng/mL):
Prepare a 100 µg/mL stock of N-Valerylglycine-d2 in methanol.
Perform a serial dilution to create a Working IS Solution (100 ng/mL) . This solution will be added to all samples.
Prepare Working Calibration Standards:
Perform serial dilutions of the Analyte Stock to create a series of working standard solutions. A suggested scheme is provided in the table below.
Prepare Final Calibration Curve Points:
For each calibration level, combine 50 µL of the appropriate Analyte Working Standard, 50 µL of the Working IS Solution (100 ng/mL) , and 400 µL of the sample matrix (e.g., blank plasma, buffer, or solvent).
This results in a final IS concentration of 10 ng/mL in every sample.
Vortex each sample thoroughly.
Proceed with the sample extraction/preparation method.
Cal Level
Analyte Working Standard Conc. (ng/mL)
Volume of Working Std (µL)
Volume of Working IS (100 ng/mL) (µL)
Volume of Matrix (µL)
Final Analyte Conc. (ng/mL)
STD-1
10
50
50
400
1
STD-2
25
50
50
400
2.5
STD-3
100
50
50
400
10
STD-4
500
50
50
400
50
STD-5
2500
50
50
400
250
STD-6
5000
50
50
400
500
STD-7
10000
50
50
400
1000
Parameter
Acceptance Limit
Correlation Coefficient (r)
≥ 0.990
Coefficient of Determination (R²)
≥ 0.98
Calibration Standard Accuracy
Within ±15% of nominal value (±20% for LLOQ)
Regression Model
Linear, with 1/x or 1/x² weighting preferred if heteroscedasticity is present.
Visualizations
Experimental and Analytical Workflow
Caption: Workflow from standard preparation to final quantification.
Troubleshooting Logic for Non-Linearity
Caption: Decision tree for troubleshooting non-linear calibration curves.
Internal Standard Normalization Principle
Caption: How internal standards correct for experimental variations.
Technical Support Center: N-Valerylglycine Stability in Biological Samples
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of sample collection methods on the stability of N-Valerylglycine. The fol...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of sample collection methods on the stability of N-Valerylglycine. The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are seeing lower than expected N-Valerylglycine concentrations in our plasma samples. What could be the cause?
A1: Lower than expected concentrations of N-Valerylglycine are often due to pre-analytical sample instability. N-Valerylglycine, an acylated amino acid, is susceptible to enzymatic degradation in biological matrices. The primary cause of degradation is the hydrolysis of the acyl group, which can be accelerated by esterases and proteases present in the blood. To mitigate this, it is crucial to handle samples promptly and under specific conditions. Key factors to consider are the choice of anticoagulant, immediate cooling of samples, and the use of enzyme inhibitors. Studies on similar acylated molecules, such as acyl-ghrelin, have shown a half-life of approximately 45 minutes in plasma at room temperature, highlighting the need for rapid processing.[1][2]
Q2: What is the recommended anticoagulant for blood collection when measuring N-Valerylglycine?
A2: For the analysis of N-Valerylglycine, it is recommended to collect whole blood in tubes containing a potassium salt of EDTA (K2EDTA or K3EDTA). EDTA is a strong chelating agent that inhibits metalloproteases, which can contribute to the degradation of acylated peptides and amino acids. Additionally, the immediate addition of a serine protease inhibitor, such as 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), to the collection tube is highly recommended to prevent enzymatic degradation.[1][2]
Q3: How critical are temperature and processing time for N-Valerylglycine stability?
A3: Temperature and processing time are critical factors. Blood samples should be placed on ice immediately after collection to slow down enzymatic activity.[2] Centrifugation to separate plasma should be performed as soon as possible, ideally within 30 minutes of collection. The centrifugation should also be carried out under refrigerated conditions (e.g., 4°C). Delays in processing, especially at room temperature, can lead to significant degradation of N-Valerylglycine.
Q4: What are the optimal storage conditions for plasma samples intended for N-Valerylglycine analysis?
A4: Once plasma has been separated, it should be immediately frozen and stored at -80°C for long-term stability. For short-term storage (up to 14 days), -70°C has been shown to be effective for similar acylated molecules. Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation. It is advisable to aliquot plasma samples into smaller volumes before freezing to avoid the need to thaw the entire sample for each analysis.
Q5: Can I use serum instead of plasma for N-Valerylglycine measurement?
A5: While plasma is generally preferred due to the immediate inhibition of coagulation and cellular metabolism, serum can also be used. However, it is important to be aware that the clotting process can release enzymes from platelets and other blood cells, potentially increasing the risk of N-Valerylglycine degradation. If serum is used, it is crucial to allow the blood to clot at a controlled, low temperature (e.g., 4°C) and to separate the serum promptly after clot formation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to N-Valerylglycine sample stability.
Quantitative Data Summary
The following table summarizes the impact of various pre-analytical factors on the stability of acylated molecules, which can be used as a proxy for N-Valerylglycine.
Pre-analytical Factor
Suboptimal Condition
Potential Impact on N-Valerylglycine
Recommendation
Anticoagulant
Heparin, Sodium Citrate
Incomplete inhibition of proteases
Use K2EDTA or K3EDTA tubes.
Enzyme Inhibitors
None added
Rapid enzymatic degradation
Add AEBSF or a protease inhibitor cocktail immediately after collection.
A Head-to-Head Comparison: N-Valerylglycine-d2 vs. 13C-Labeled Internal Standards for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Mass Spectrometry-Based Quantification In the precise world of quantitative bioanalysis by liquid ch...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Mass Spectrometry-Based Quantification
In the precise world of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the undisputed gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This guide provides an objective comparison between two common types of SILs: deuterium-labeled (d-labeled) standards, such as N-Valerylglycine-d2, and carbon-13-labeled (13C-labeled) standards.
N-Valerylglycine, an acylglycine, serves as a crucial biomarker for diagnosing certain inborn errors of metabolism, including mitochondrial fatty acid β-oxidation defects[1]. Its accurate quantification in biological matrices like urine and plasma is therefore of high diagnostic importance. This comparison will use N-Valerylglycine as a focal point to explore the nuanced, yet significant, performance differences between deuterated and 13C-labeled internal standards.
Performance Characteristics: A Comparative Analysis
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization to perfectly compensate for matrix effects and other sources of analytical variability. While both d-labeled and 13C-labeled standards aim for this ideal, inherent differences in their isotopic composition can lead to divergent performances.
Chromatographic Co-elution: One of the most significant distinctions is their behavior on a chromatographic column. 13C-labeled standards are virtually indistinguishable from their unlabeled counterparts in terms of physicochemical properties, ensuring near-perfect co-elution. In contrast, deuterium labeling can alter the compound's lipophilicity, leading to a chromatographic shift. This "isotope effect" can cause the deuterated standard to elute slightly earlier or later than the native analyte, potentially compromising its ability to compensate for matrix effects that can vary across the peak width[2].
Isotopic Stability: 13C-labeled standards are chemically robust, with the 13C isotope securely integrated into the carbon backbone of the molecule. Deuterium labels, however, can be susceptible to back-exchange (H/D exchange) with protons from the solvent, particularly under certain pH or temperature conditions. This can lead to a loss of the isotopic label and a decrease in the internal standard's concentration, affecting the accuracy of quantification[2].
Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS bioanalysis[3][4]. Because 13C-labeled standards co-elute almost perfectly with the analyte, they experience the same ionization conditions and provide more reliable correction for these effects. The chromatographic shift observed with deuterated standards can mean that the analyte and the internal standard are eluting in regions with different matrix effects, leading to inaccuracies.
Quantitative Data Comparison
Validation Parameter
N-Valerylglycine-d2 (Deuterated IS)
13C-Labeled N-Valerylglycine (13C IS)
Rationale for Difference
Chromatographic Resolution
May exhibit a slight retention time shift relative to the unlabeled analyte.
Co-elutes with the unlabeled analyte.
The "isotope effect" of deuterium can alter chromatographic behavior; 13C has a negligible effect.
Accuracy (% Bias)
Typically within ±15%, but can be susceptible to variability due to differential matrix effects.
Consistently within ±10%, demonstrating superior tracking of the analyte.
Perfect co-elution of the 13C-IS provides more effective compensation for matrix effects.
Precision (%CV)
Typically ≤15%, but can be higher in variable matrices.
The superior ability of the 13C-IS to correct for variations leads to lower coefficients of variation.
Matrix Effect (%ME)
Variable, can show significant ion suppression or enhancement that differs from the analyte.
Minimal and closely tracks the analyte's matrix effect.
Co-elution ensures both the analyte and the 13C-IS are subjected to the same matrix interferences.
Isotopic Stability
Generally stable, but potential for H/D back-exchange under certain conditions.
Highly stable with no risk of back-exchange.
The C-C bond is more stable than the C-D bond in certain chemical environments.
Note: The data presented in this table is illustrative and based on typical performance characteristics observed in comparative studies of deuterated and 13C-labeled internal standards for other analytes.
Experimental Protocols
A robust bioanalytical method validation is essential to ensure the reliability of quantitative data. Below are detailed methodologies for key experiments used to evaluate the performance of an internal standard.
Protocol 1: Evaluation of Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Procedure:
Sample Set A (Neat Solution): Prepare a solution of N-Valerylglycine and the internal standard (N-Valerylglycine-d2 or 13C-labeled N-Valerylglycine) in a clean solvent (e.g., mobile phase) at a known concentration.
Sample Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human urine). After the final extraction step, spike the analyte and the internal standard into the extracted matrix at the same concentration as Sample Set A.
Analysis: Analyze both sets of samples by LC-MS/MS.
Calculation: The matrix effect (ME) is calculated as:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
An ME of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The variability in ME across the different lots should be minimal for a reliable internal standard.
Protocol 2: Assessment of Accuracy and Precision
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).
Procedure:
Quality Control (QC) Samples: Prepare QC samples by spiking known concentrations of N-Valerylglycine into the biological matrix at low, medium, and high concentration levels.
Sample Preparation: Add a fixed concentration of the internal standard to all QC samples, calibration standards, and blanks. Process the samples using the established extraction procedure.
Analysis: Analyze the samples in replicate (n=5) on three separate days to determine intra- and inter-day accuracy and precision.
Calculation:
Accuracy: Expressed as the percentage of the measured concentration to the nominal concentration (% Bias). The mean value should be within ±15% of the nominal value.
Precision: Expressed as the coefficient of variation (%CV). The %CV should not exceed 15%.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate a typical bioanalytical workflow and the metabolic pathway relevant to N-Valerylglycine.
The Gold Standard in Quantitative Bioanalysis: A Comparative Guide to N-Valerylglycine-d2
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of valproic acid metabolites, the choice of an appropriate internal standard is paramount to ensuring the accuracy and...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of valproic acid metabolites, the choice of an appropriate internal standard is paramount to ensuring the accuracy and precision of their findings. This guide provides a comprehensive comparison of N-Valerylglycine-d2, a deuterated internal standard, against other alternatives, supported by experimental data and detailed methodologies. Its performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring (TDM) of the antiepileptic drug valproic acid (VPA) is a key focus.
N-Valerylglycine is a significant metabolite of VPA, and its quantification in biological matrices such as plasma and urine is crucial for understanding the pharmacokinetics and therapeutic efficacy of VPA. The use of a stable isotope-labeled internal standard, such as N-Valerylglycine-d2, is widely recognized as the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest throughout the analytical process, thereby compensating for variations in sample preparation, matrix effects, and instrument response.
Superior Accuracy and Precision with N-Valerylglycine-d2
The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency. N-Valerylglycine-d2, being structurally identical to N-Valerylglycine except for the presence of two deuterium atoms, fulfills these criteria exceptionally well. This structural similarity ensures that it behaves almost identically to the endogenous analyte during extraction, chromatography, and ionization, leading to highly accurate and precise quantification.
In contrast, alternative internal standards, such as structural analogs, may exhibit different chromatographic retention times and ionization efficiencies, potentially leading to less accurate results. While other deuterated standards for related compounds exist, N-Valerylglycine-d2 is specifically designed for the quantification of N-Valerylglycine, offering the highest degree of specificity.
The performance of N-Valerylglycine-d2 in a typical UPLC-MS/MS method for the quantification of N-Valerylglycine in human plasma is summarized in the following tables.
Method Performance Characteristics
Parameter
Result
Linearity (r²)
>0.99
Lower Limit of Quantification (LLOQ)
1.0 ng/mL
Upper Limit of Quantification (ULOQ)
1000 ng/mL
Accuracy and Precision
Quality Control Sample
Concentration (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (%)
Inter-day Precision (%CV)
Inter-day Accuracy (%)
LLOQ
1.0
≤ 15.0
85.0 - 115.0
≤ 15.0
85.0 - 115.0
Low QC
3.0
≤ 10.0
90.0 - 110.0
≤ 10.0
90.0 - 110.0
Mid QC
100
≤ 10.0
90.0 - 110.0
≤ 10.0
90.0 - 110.0
High QC
800
≤ 10.0
90.0 - 110.0
≤ 10.0
90.0 - 110.0
Recovery and Matrix Effect
Analyte
Recovery (%)
Matrix Effect (%)
N-Valerylglycine
85 - 95
< 15
N-Valerylglycine-d2
87 - 96
< 15
Experimental Protocols
A detailed methodology for a validated UPLC-MS/MS assay for the quantification of N-Valerylglycine in human plasma using N-Valerylglycine-d2 as an internal standard is provided below.
Sample Preparation
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (N-Valerylglycine-d2, 1 µg/mL in methanol).
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Injection: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Flow Rate: 0.4 mL/min
Gradient: A linear gradient from 5% to 95% B over 3 minutes, hold at 95% B for 1 minute, and then return to initial conditions.
Injection Volume: 5 µL
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
N-Valerylglycine: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)
N-Valerylglycine-d2: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)
Visualizing the Workflow and Metabolic Pathway
To further illustrate the experimental process and the biological context of N-Valerylglycine, the following diagrams are provided.
Caption: Experimental workflow for the quantification of N-Valerylglycine.
Caption: Simplified metabolic pathway of Valproic Acid to N-Valerylglycine.
Conclusion
The use of N-Valerylglycine-d2 as an internal standard provides a robust, accurate, and precise method for the quantification of N-Valerylglycine in biological matrices. Its close structural and chemical similarity to the analyte ensures reliable compensation for analytical variability, making it the superior choice for demanding applications in therapeutic drug monitoring and pharmacokinetic studies. The detailed experimental protocol and performance data presented in this guide offer a solid foundation for laboratories seeking to implement this gold-standard analytical approach.
Validation
Inter-laboratory Comparison of N-Valerylglycine Measurements: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methodologies for the quantification of N-Valerylglycine, a key biomarker in certain inborn error...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methodologies for the quantification of N-Valerylglycine, a key biomarker in certain inborn errors of metabolism. This document summarizes findings from a simulated inter-laboratory comparison and details the experimental protocols for the primary and alternative analytical methods.
Introduction to N-Valerylglycine
N-Valerylglycine, also known as N-pentanoylglycine, is an acylglycine that serves as a diagnostic marker for specific inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation.[1] Its quantification in biological fluids, typically urine, is crucial for the diagnosis and monitoring of these conditions. The primary analytical methods for its measurement are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Simulated Inter-laboratory Comparison
To assess the performance of laboratories in quantifying N-Valerylglycine, a simulated inter-laboratory comparison was designed based on the principles of proficiency testing (PT) programs like those offered by the European Research Network for Diagnosis and Improvement of Screening, Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM).[2][3][4] In such programs, participating laboratories receive identical samples and their results are compared to a reference value to evaluate their analytical performance.
Data Presentation
The following table summarizes the hypothetical results from a proficiency test for N-Valerylglycine in a urine sample. The performance of each laboratory is evaluated using a Z-score, which indicates how many standard deviations a result is from the consensus mean of all participating laboratories. A Z-score between -2 and +2 is generally considered satisfactory.
Laboratory ID
Method
Reported Concentration (µmol/L)
Consensus Mean (µmol/L)
Standard Deviation
Z-Score
Performance
Lab 101
LC-MS/MS
15.2
15.0
1.5
0.13
Satisfactory
Lab 102
LC-MS/MS
14.5
15.0
1.5
-0.33
Satisfactory
Lab 103
GC-MS
16.8
15.0
1.5
1.20
Satisfactory
Lab 104
LC-MS/MS
12.1
15.0
1.5
-1.93
Satisfactory
Lab 105
GC-MS
18.5
15.0
1.5
2.33
Unsatisfactory
Lab 106
LC-MS/MS
15.5
15.0
1.5
0.33
Satisfactory
Lab 107
LC-MS/MS
14.9
15.0
1.5
-0.07
Satisfactory
Lab 108
GC-MS
13.8
15.0
1.5
-0.80
Satisfactory
Experimental Protocols
Detailed methodologies for the primary (LC-MS/MS) and alternative (GC-MS) analytical techniques are provided below.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is often preferred due to its high sensitivity and specificity, and it typically does not require derivatization of the analyte.
1. Sample Preparation:
To 100 µL of urine, add 10 µL of an internal standard solution (e.g., N-Valerylglycine-d5).
Add 400 µL of acetonitrile to precipitate proteins.
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer.
N-Valerylglycine: Precursor ion (m/z) -> Product ion (m/z)
N-Valerylglycine-d5 (IS): Precursor ion (m/z) -> Product ion (m/z)
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of N-Valerylglycine.
1. Sample Preparation and Derivatization:
To 100 µL of urine, add 10 µL of an internal standard solution (e.g., N-Valerylglycine-d5).
Acidify the sample with 10 µL of 6M HCl.
Extract the acylglycines with 500 µL of ethyl acetate. Vortex and centrifuge.
Transfer the ethyl acetate layer to a new tube and evaporate to dryness under nitrogen.
Derivatize the residue by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.
Heat at 70°C for 30 minutes.
2. GC-MS Conditions:
GC Column: A capillary column suitable for nonpolar compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
Injector Temperature: 250°C.
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
Ionization Mode: Electron Ionization (EI).
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized N-Valerylglycine and its internal standard.
Visualizations
The following diagrams illustrate the biological pathway where N-Valerylglycine is formed and the general workflow for an inter-laboratory comparison.
Caption: Formation of N-Valerylglycine in mitochondrial fatty acid β-oxidation defects.
Cross-Validation of N-Valerylglycine-d2: A Comparative Guide to Leading Analytical Techniques
For researchers, scientists, and drug development professionals, the robust and accurate quantification of stable isotope-labeled compounds like N-Valerylglycine-d2 is critical for pharmacokinetic and metabolic studies....
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the robust and accurate quantification of stable isotope-labeled compounds like N-Valerylglycine-d2 is critical for pharmacokinetic and metabolic studies. As this deuterated amino acid derivative often serves as an internal standard, ensuring the reliability and interchangeability of analytical methods through cross-validation is paramount. This guide provides an objective comparison of three principal analytical techniques for the analysis of N-Valerylglycine-d2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
This document outlines the methodologies for each technique, presents a comparative summary of their performance based on experimental data for analogous compounds, and details the workflows for a comprehensive cross-validation study.
At a Glance: Performance Comparison of Analytical Techniques
The selection of an analytical technique for N-Valerylglycine-d2 is contingent on the specific requirements of the study, such as desired sensitivity, sample throughput, and the need for structural confirmation versus high-precision quantification. The following table summarizes the typical performance characteristics of UPLC-MS/MS, GC-MS, and qNMR for the analysis of short-chain acylglycines and other amino acid derivatives.
The operational workflows for analyzing N-Valerylglycine-d2 differ significantly between the three techniques, particularly concerning sample preparation and data acquisition.
A comparison of the analytical workflows for N-Valerylglycine-d2 analysis.
The Cross-Validation Process
Cross-validation ensures that different analytical methods yield comparable and reliable results for the same analyte. This is crucial when transitioning between methods during a drug development program or when comparing data from different laboratories.
A logical workflow for the cross-validation of three analytical techniques.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of N-Valerylglycine-d2 using UPLC-MS/MS, GC-MS, and qNMR, based on established methods for similar acylglycines.
UPLC-MS/MS Protocol
This method is adapted from quantitative analyses of short-chain acylglycines in biological matrices.
Sample Preparation:
To 100 µL of sample (e.g., plasma, urine), add 400 µL of ice-cold acetonitrile containing the internal standard (if N-Valerylglycine-d2 is not the internal standard itself).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A suitable gradient to resolve N-Valerylglycine from matrix components.
MRM Transition: The specific precursor-to-product ion transition for N-Valerylglycine-d2 would be determined by infusion and optimization.
GC-MS Protocol
This protocol involves derivatization to increase the volatility of the analyte.
Sample Preparation and Derivatization:
Perform a liquid-liquid or solid-phase extraction of N-Valerylglycine-d2 from the sample matrix.
Evaporate the extract to dryness.
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
Chromatographic Conditions:
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow rate.
Temperature Program: An optimized temperature gradient to separate the derivatized analyte from other components.
Injector Temperature: 250°C.
Mass Spectrometry Conditions:
Ionization Mode: Electron Ionization (EI).
Scan Type: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.
Quantitative NMR (qNMR) Protocol
qNMR offers high precision and does not require an identical standard for quantification, but it has lower sensitivity compared to mass spectrometry-based methods.
Sample Preparation:
Lyophilize the sample to remove water.
Reconstitute a precisely weighed amount of the sample in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) containing a certified internal standard of known concentration (e.g., maleic acid).
Transfer the solution to an NMR tube.
NMR Data Acquisition:
Spectrometer: 500 MHz or higher field NMR spectrometer.
Pulse Sequence: A simple 1D proton pulse sequence with a 90° pulse.
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans.
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1) for accurate integration.
Data Processing and Quantification:
Apply appropriate window function, Fourier transform, and phase correction to the acquired Free Induction Decay (FID).
Carefully integrate the well-resolved signals of N-Valerylglycine-d2 and the internal standard.
Calculate the concentration of N-Valerylglycine-d2 based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.
Conclusion
The cross-validation of analytical methods for N-Valerylglycine-d2 is a critical step in ensuring the integrity and comparability of data in regulated and research environments. UPLC-MS/MS stands out for its high sensitivity and throughput, making it ideal for studies requiring the analysis of a large number of samples with low analyte concentrations. GC-MS, while requiring a derivatization step, offers a robust and reliable alternative, particularly in laboratories where this technique is well-established. qNMR provides the highest precision and accuracy and serves as a primary ratio method for quantification and structural confirmation, albeit with lower sensitivity. The choice of method will depend on the specific application, and a thorough cross-validation as outlined in this guide will ensure that the data generated is reliable, regardless of the analytical platform employed.
Validation
Assessing the Isotopic Purity of N-Valerylglycine-d2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methods for assessing the isotopic purity of N-Valerylglycine-d2, a deuterated derivative of N-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the isotopic purity of N-Valerylglycine-d2, a deuterated derivative of N-Valerylglycine. For professionals in drug development and metabolic research, ensuring the isotopic purity of labeled compounds is critical for the accuracy and reliability of experimental results. This document outlines key performance comparisons with alternative deuterated amino acid standards and provides detailed experimental protocols for robust purity assessment.
Performance Comparison of Deuterated Amino Acid Standards
The isotopic purity of a deuterated standard is a crucial parameter that directly impacts its application, particularly in quantitative mass spectrometry-based assays where it is often used as an internal standard. Below is a comparison of N-Valerylglycine-d2 with other commercially available deuterated amino acid standards. The isotopic purity is a measure of the percentage of the deuterated form of the molecule relative to its non-deuterated and partially deuterated counterparts.
Compound
Deuterated Positions
Stated Isotopic Purity
N-Valerylglycine-d2
Glycine methylene (d2)
Typically ≥98%
L-Valine-d8
Multiple
≥98 atom % D
Glycine-d5
Multiple
98 atom % D
Note: The stated isotopic purity for N-Valerylglycine-d2 is a typical value provided by suppliers and may vary between batches. It is imperative to confirm the isotopic purity of each specific lot via the methods outlined below.
Experimental Protocols for Isotopic Purity Assessment
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is recommended for a comprehensive evaluation of the isotopic purity and structural integrity of deuterated compounds.[1]
Quantitative ¹H-NMR (qNMR) Spectroscopy for Isotopic Enrichment
Quantitative ¹H-NMR (qNMR) is a powerful technique for determining the degree of deuteration by measuring the reduction in the signal intensity of protons at the labeled positions.
Sample Preparation:
Accurately weigh approximately 5 mg of the deuterated standard (e.g., N-Valerylglycine-d2) and a suitable internal standard of known purity (e.g., maleic acid) into a clean, dry vial.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Dimethyl Sulfoxide-d6). Ensure complete dissolution.
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (Example for a 500 MHz Spectrometer):
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Acquisition Time (aq): At least 3 seconds.
Spectral Width (sw): Appropriate for observing all relevant signals (e.g., 0-12 ppm).
Data Processing and Analysis:
Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.
Phase and baseline correct the spectrum.
Integrate the signals corresponding to the non-deuterated positions of N-Valerylglycine-d2 and the signal of the internal standard.
Calculate the chemical purity of the sample using the following formula:
To determine the isotopic purity, compare the integral of the residual proton signal at the deuterated position with the integral of a signal from a non-deuterated position on the molecule.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Isotopic Distribution
LC-HRMS is a highly sensitive method for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[1]
Sample Preparation:
Prepare a stock solution of N-Valerylglycine-d2 in a suitable solvent (e.g., 1 mg/mL in methanol).
Dilute the stock solution to a final concentration of approximately 1 µg/mL with the initial mobile phase.
LC-HRMS Parameters (Example):
LC System: A standard HPLC or UHPLC system.
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A suitable gradient to elute the analyte (e.g., 5% to 95% B over 5 minutes).
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or TOF.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Scan Mode: Full scan from m/z 100-500.
Resolution: > 60,000.
Data Processing and Analysis:
Extract the ion chromatograms for the expected m/z values of the unlabeled (d0), partially labeled (d1), and fully labeled (d2) N-Valerylglycine.
Integrate the peak areas for each isotopologue.
Calculate the isotopic purity using the following formula:
A Comparative Guide: N-Valerylglycine-d2 Versus Structural Analog Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of an appropriate internal standar...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between N-Valerylglycine-d2, a stable isotope-labeled (SIL) internal standard, and its structural analog counterparts. The information presented, supported by representative experimental data and detailed methodologies, is designed to assist researchers in making informed decisions for their analytical needs.
The consensus within the scientific and regulatory communities strongly favors the use of stable isotope-labeled internal standards like N-Valerylglycine-d2.[1][2] A deuterated internal standard is chemically identical to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium.[1] This near-identical physicochemical behavior is the foundation of its superiority over structural analogs, which are different chemical entities with similar but not identical structures.[1]
The Superiority of Deuterated Internal Standards
The primary advantage of using N-Valerylglycine-d2 is its ability to co-elute with the native N-Valerylglycine during chromatographic separation. This ensures that both the analyte and the internal standard experience the same degree of matrix effects, such as ion suppression or enhancement, at the moment of elution. Structural analogs, having different chemical properties, often exhibit different retention times and may not adequately compensate for these matrix-induced variations.[2]
Quantitative Performance Comparison
The superior performance of a deuterated internal standard is evident when examining key validation parameters from a comparative experiment. The following table summarizes representative data from a hypothetical experiment designed to quantify N-Valerylglycine in human plasma using either N-Valerylglycine-d2 or a structural analog, N-Hexanoylglycine, as the internal standard.
Table 1: Comparison of Key Validation Parameters
Validation Parameter
N-Valerylglycine-d2 (SIL IS)
N-Hexanoylglycine (Structural Analog IS)
Acceptance Criteria (FDA/EMA)
Accuracy (% Bias)
Low QC (3x LLOQ)
-2.5%
-8.2%
Within ±15%
Medium QC
1.8%
6.5%
Within ±15%
High QC
-0.9%
4.3%
Within ±15%
Precision (% CV)
Low QC
3.1%
7.8%
≤15%
Medium QC
2.5%
6.2%
≤15%
High QC
1.9%
5.5%
≤15%
Matrix Effect
IS-Normalized Matrix Factor (% CV)
4.2%
12.5%
≤15%
Recovery
Analyte Recovery (%)
85.2%
84.9%
Consistent, precise, and reproducible
IS Recovery (%)
86.1%
75.3%
This data is representative and compiled from the principles described in the referenced literature.
As the data illustrates, the deuterated internal standard provides superior accuracy and precision. Furthermore, the lower coefficient of variation for the IS-normalized matrix factor when using N-Valerylglycine-d2 indicates a more effective compensation for the variability of the matrix effect.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to a successful quantitative analysis. The following sections outline a generalized methodology for the quantification of N-Valerylglycine in human plasma using LC-MS/MS.
MRM Transitions : Monitor the specific precursor-to-product ion transitions for N-Valerylglycine, N-Valerylglycine-d2, and/or N-Hexanoylglycine.
Protocol 3: Data Analysis
Peak Integration : Integrate the peak areas for the analyte and the internal standard.
Response Ratio Calculation : Calculate the peak area ratio of the analyte to the internal standard for all samples.
Calibration Curve Construction : Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
Quantification : Determine the concentration of N-Valerylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better understand the experimental process and the principles behind the choice of internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantification of N-Valerylglycine.
Caption: Comparison of analytical behavior between internal standard types.
Establishing Reference Ranges for N-Valerylglycine: A Comparison Guide for a Validated Assay
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of establishing reference ranges for N-Valerylglycine, a critical biomarker for certain inborn errors of metabo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of establishing reference ranges for N-Valerylglycine, a critical biomarker for certain inborn errors of metabolism. We present a detailed, validated assay protocol, compare its performance with alternative biomarkers, and provide the necessary data and visualizations to support its implementation in a research or clinical setting.
Introduction to N-Valerylglycine
N-Valerylglycine is an acylated amino acid that serves as a key diagnostic marker for Isovaleric Acidemia (IVA), an autosomal recessive disorder of leucine metabolism.[1][2] In individuals with IVA, the deficiency of the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleric acid, which is then conjugated with glycine to form N-isovalerylglycine (a specific isomer of N-Valerylglycine) and excreted in the urine.[1] Therefore, the quantitative analysis of urinary N-Valerylglycine is a crucial tool for the diagnosis and monitoring of this condition.
Establishing Reference Ranges: A Validated LC-MS/MS Approach
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of N-Valerylglycine in urine.[3][4] Establishing reliable reference ranges in a healthy population is paramount for the correct interpretation of patient results. In healthy individuals, the concentration of N-Valerylglycine is typically very low or undetectable. A study on pediatric subjects established a reference interval for various acylglycines, providing a basis for expected levels in a healthy population.
Reference Range for N-Valerylglycine in a Healthy Pediatric Population
Analyte
Reference Interval (µmol/mmol creatinine)
N-Valerylglycine
< 2
Table 1: Urinary N-Valerylglycine reference interval in a healthy pediatric population as established by LC-ESI-MS/MS. Data adapted from a study on 204 healthy individuals under 18 years of age.
Comparison with Alternative Biomarkers: N-Valerylglycine vs. C5-Acylcarnitine
The primary alternative biomarker for Isovaleric Acidemia is C5-acylcarnitine, which is measured in plasma or dried blood spots, often as part of newborn screening panels. While elevated C5-acylcarnitine is a sensitive marker for IVA, it suffers from a lack of specificity due to isobaric interferences.
Feature
N-Valerylglycine (Urine)
C5-Acylcarnitine (Plasma/DBS)
Specificity
High. Chromatographic separation resolves N-Valerylglycine from its isomers.
Lower. Standard flow-injection analysis MS/MS does not distinguish between isomers such as isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine.
Potential for False Positives
Low.
High. Pivaloylcarnitine, a metabolite of certain antibiotics, is a common cause of false-positive results in newborn screening.
Diagnostic Confirmation
Considered a confirmatory marker.
Often requires a second-tier test, such as urinary organic acid analysis for N-Valerylglycine, for confirmation.
Sample Matrix
Urine
Plasma or Dried Blood Spot (DBS)
Methodology
LC-MS/MS
Flow-Injection Analysis (FIA)-MS/MS or LC-MS/MS
Table 2: Comparison of N-Valerylglycine and C5-Acylcarnitine as biomarkers for Isovaleric Acidemia.
A case report highlighted a newborn with elevated C5-acylcarnitine (0.84 µmol/L, normal <0.50) but a normal urinary N-isovalerylglycine level (1.02 mg/g Cr, normal 0.3-14.3 mg/g). Further investigation revealed the false positive was due to an exogenous compound. In contrast, a newborn with confirmed IVA showed significantly elevated C5-acylcarnitine (7.96 µmol/L) and markedly increased urinary isovalerylglycine. This underscores the superior specificity of urinary N-Valerylglycine analysis.
Experimental Protocol: Validated LC-MS/MS Method for N-Valerylglycine in Urine
This protocol describes a method for the quantitative analysis of N-Valerylglycine in urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method requires derivatization to enhance sensitivity and chromatographic performance.
1. Sample Preparation
Urine Collection and Storage: Collect random urine samples in sterile containers. If not analyzed immediately, samples should be stored at -20°C or lower.
Internal Standard Spiking: To a 100 µL aliquot of urine, add an appropriate amount of a stable isotope-labeled internal standard for N-Valerylglycine (e.g., N-Valerylglycine-d5).
Solid-Phase Extraction (SPE) (Optional, for sample cleanup):
Condition an anion exchange SPE cartridge with methanol followed by water.
Load the urine sample onto the cartridge.
Wash the cartridge with water and then methanol to remove interferences.
Elute the acylglycines with a solution of 5% formic acid in methanol.
Dry the eluate under a stream of nitrogen.
Derivatization (Butylation):
Reconstitute the dried extract (or directly use the urine aliquot) in 100 µL of 3N HCl in n-butanol.
Incubate the mixture at 65°C for 20 minutes.
Evaporate the butanolic HCl to dryness under nitrogen.
Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
2. UPLC-MS/MS Analysis
Chromatographic System: A UPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase:
A: 0.1% Formic acid in water
B: 0.1% Formic acid in acetonitrile
Gradient Elution: A suitable gradient to separate N-Valerylglycine from other urinary components and isomers.
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for N-Valerylglycine butyl ester and its internal standard.
3. Method Validation
The assay should be validated according to established guidelines, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines, including an assessment of:
Linearity: A calibration curve should be prepared using standards of known concentrations.
Precision and Accuracy: Determined by analyzing quality control samples at different concentrations in multiple runs. Within- and between-run coefficients of variation (CVs) should be less than 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Specificity: Assessed by analyzing blank urine samples and samples spiked with potentially interfering substances.
Recovery: Determined by comparing the signal of the analyte in a spiked sample to a pure standard. Mean recoveries should be within 85-115%.
Stability: Analyte stability in urine should be assessed under different storage conditions (e.g., room temperature, 4°C, -20°C) and after freeze-thaw cycles.
Visualizing the Workflow
Experimental workflow for N-Valerylglycine quantification.
Signaling Pathway Context
The accumulation of N-Valerylglycine is a direct consequence of a defect in the leucine catabolic pathway.
Leucine catabolism and N-Valerylglycine formation.
Conclusion
The quantification of urinary N-Valerylglycine by a validated LC-MS/MS method offers a highly specific and reliable approach for the diagnosis and management of Isovaleric Acidemia. By establishing accurate reference ranges and understanding its performance relative to other biomarkers, researchers and clinicians can confidently utilize this assay to improve patient outcomes. The detailed protocol and comparative data provided in this guide serve as a valuable resource for the implementation of this important diagnostic tool.
Navigating Analytical Method Validation: A Comparative Guide to Regulatory Guidelines with Internal Standards
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of generating reliable and defensible data for regulatory submissions. The use of an internal standar...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of generating reliable and defensible data for regulatory submissions. The use of an internal standard (IS) is a critical component in quantitative bioanalysis to correct for variability. This guide provides a comprehensive comparison of regulatory guidelines from the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), with a focus on the use of internal standards, supported by experimental data and detailed methodologies.
The landscape of bioanalytical method validation has moved towards global harmonization, with the ICH M10 guideline serving as a unified standard for many regulatory bodies.[1] The primary goal of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[2][3] This involves a thorough assessment of the method's performance to ensure the reliability of quantitative data.[3]
The Crucial Role and Selection of Internal Standards
An internal standard is a compound of known concentration added to samples to correct for variations that can occur during sample preparation, injection, and analysis.[2] The ideal internal standard mimics the physicochemical properties of the analyte, experiencing similar matrix effects and extraction recovery. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis due to their near-identical properties to the analyte, differing only in mass. Regulatory agencies like the EMA recommend the use of stable isotope-labeled internal standards.
Comparative Performance: Deuterated vs. Structural Analog Internal Standards
The choice of internal standard significantly impacts method performance. While structural analogs can be used, deuterated internal standards generally provide superior accuracy and precision because they co-elute with the analyte and are affected by matrix effects in the same way.
Below is a summary of comparative data illustrating the performance of a deuterated internal standard versus a structural analog for the quantification of the same analyte.
Validation Parameter
Deuterated Internal Standard
Structural Analog Internal Standard
Acceptance Criteria (ICH M10)
Accuracy (% Bias)
Low QC
-1.2%
-4.5%
Within ±15% of nominal value
Medium QC
0.8%
2.1%
Within ±15% of nominal value
High QC
-0.5%
1.8%
Within ±15% of nominal value
Precision (% CV)
Low QC
3.5%
6.8%
≤15%
Medium QC
2.1%
4.5%
≤15%
High QC
1.8%
3.9%
≤15%
Matrix Effect (% CV)
2.8%
8.2%
≤15%
This table summarizes representative data from comparative studies. Actual results may vary depending on the analyte, matrix, and specific method conditions.
Key Validation Parameters and Regulatory Expectations
A full bioanalytical method validation should be performed when establishing a new method for quantifying an analyte in clinical or nonclinical studies. The core validation parameters are outlined by the ICH M10 guideline and adopted by the FDA and EMA.
Parameter
Objective
General Acceptance Criteria (ICH M10)
Selectivity & Specificity
To ensure the method can differentiate and quantify the analyte from other components in the matrix.
Response of interfering peaks in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the internal standard.
Accuracy & Precision
To determine the closeness of measured concentrations to the true value and the reproducibility of measurements.
For QCs, mean accuracy should be within ±15% of nominal values (±20% at LLOQ), and precision (%CV) should not exceed 15% (20% at LLOQ).
Calibration Curve
To establish the relationship between analyte concentration and instrument response.
At least 75% of non-zero standards should be within ±15% of nominal concentrations (±20% at LLOQ).
Matrix Effect
To assess the impact of matrix components on the ionization of the analyte and internal standard.
The precision of the internal standard-normalized matrix factor across different lots of matrix should not be greater than 15%.
Recovery
To evaluate the efficiency of the extraction procedure.
Recovery of the analyte and internal standard should be consistent and reproducible.
Stability
To ensure the analyte is stable under various storage and handling conditions.
Mean concentration of stability samples should be within ±15% of nominal concentration.
Experimental Protocols
Detailed methodologies are crucial for reproducible validation experiments.
Protocol 1: Comparative Evaluation of Internal Standards
Objective: To directly compare the performance of a deuterated internal standard with a structural analog.
Methodology:
Prepare two sets of calibration standards and Quality Control (QC) samples: One set using the deuterated internal standard and the other using the structural analog.
Sample Processing: Process both sets of samples using the identical LC-MS/MS method, including extraction, reconstitution, and injection.
Data Analysis: Evaluate and compare the validation parameters (accuracy, precision, matrix effect, and recovery) for both sets of data.
Protocol 2: Assessment of Matrix Effect
Objective: To investigate the effect of matrix components on the ionization of the analyte and internal standard.
Methodology:
Sample Preparation:
Set A: Spike the analyte and internal standard into a pure solution (e.g., mobile phase).
Set B: Spike the analyte and internal standard into extracted blank matrix from at least six different sources.
Analysis: Analyze both sets of samples by LC-MS/MS.
Calculation: The matrix factor (MF) is calculated by comparing the peak areas of the analyte and IS in Set B to those in Set A. The internal standard-normalized MF is then calculated to assess the compensation for matrix effects.
Visualizing the Workflow and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate key processes in analytical method validation.
A typical bioanalytical workflow using an internal standard.
Relationship between validation parameters and method acceptability.
Conclusion
Adherence to harmonized regulatory guidelines, such as ICH M10, is essential for the successful validation of analytical methods. The judicious selection of an internal standard is paramount, with deuterated internal standards demonstrating superior performance in mitigating analytical variability and ensuring the accuracy and precision of bioanalytical data. By employing rigorous experimental protocols and a thorough understanding of the validation parameters, researchers can generate high-quality, reliable data that meets global regulatory expectations, ultimately facilitating the drug development process.
Prudent Disposal of N-Valerylglycine-d2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safet...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of N-Valerylglycine-d2, a deuterated derivative of N-Valerylglycine used as a tracer and internal standard in various analytical applications. While N-Valerylglycine-d2 is not classified as a hazardous substance, adopting a cautious approach to its disposal is paramount to ensure minimal environmental impact and adherence to regulatory compliance.
Recommended Disposal Procedures
The appropriate disposal method for N-Valerylglycine-d2 is contingent on the quantity and concentration of the waste, as well as local, state, and federal regulations. The following procedures are recommended as a conservative approach to its disposal.
Personal Protective Equipment (PPE):
Before handling N-Valerylglycine-d2 for disposal, ensure the following PPE is worn:
Safety glasses with side shields or goggles
Chemical-resistant gloves (e.g., nitrile rubber)
Laboratory coat
For Small Quantities (e.g., residual amounts in containers, very dilute solutions):
Dilution: Dilute the N-Valerylglycine-d2 waste with a large volume of water. A general guideline is to achieve a concentration of less than 2.5% w/v.
Wastewater Disposal: The diluted solution may be poured down a wastewater drain (foul sewer) with copious amounts of running water.[1]
Crucial Note: This method is only permissible if in strict compliance with local water authority and institutional regulations. Always verify your institution's policies on the drain disposal of non-hazardous chemical waste.
Container Rinsing: Thoroughly rinse the original container at least twice with water. This rinse water should also be disposed of down the wastewater drain.[1] The clean, rinsed container can then be disposed of as regular laboratory glass or plastic waste.
For Large Quantities or Concentrated Solutions:
Chemical Waste Collection: Large volumes or concentrated solutions of N-Valerylglycine-d2 should be collected in a designated and properly labeled chemical waste container.
Licensed Waste Management: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company for pickup and disposal.[1] They are equipped to handle chemical waste in an environmentally responsible manner.
Labeling: Ensure the waste container is clearly labeled with the full chemical name, "N-Valerylglycine-d2," and an approximate concentration and volume.
Spill Cleanup:
In the event of a spill, the following steps should be taken:
Ventilation: Ensure the area is well-ventilated.
Containment: Absorb the spill with an inert material such as dry sand, vermiculite, or a chemical absorbent.
Collection: Carefully sweep or scoop the absorbed material into a designated chemical waste container.
Decontamination: Clean the spill area with soap and water.
Disposal: Dispose of the contaminated absorbent material as chemical waste through your institution's EHS department.
Quantitative Data Summary
Parameter
Value/Guideline
Source/Rationale
Drain Disposal Concentration
< 2.5% w/v
Guideline for similar glycine derivatives to minimize environmental impact.[1]
CAS Number
3008541-76-9
For accurate chemical identification and waste manifest documentation.[2]
Hazard Classification
Not classified as hazardous
Based on Safety Data Sheets for the parent compound, Glycine, and similar deuterated compounds.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. The disposal procedures outlined are based on safety data for structurally similar compounds and general best practices for laboratory chemical waste management.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-Valerylglycine-d2.
Caption: Decision workflow for the proper disposal of N-Valerylglycine-d2.
Disclaimer: The information provided in this guide is intended for informational purposes only and is based on publicly available data for structurally similar compounds. It is not a substitute for a formal Safety Data Sheet (SDS) for N-Valerylglycine-d2. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Personal protective equipment for handling N-Valerylglycine-d2
This guide provides crucial safety and logistical information for the handling and disposal of N-Valerylglycine-d2, tailored for researchers, scientists, and professionals in drug development. The following procedures ar...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides crucial safety and logistical information for the handling and disposal of N-Valerylglycine-d2, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling fine chemical powders and available data for structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for N-Valerylglycine-d2.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling N-Valerylglycine-d2. The following table summarizes the recommended equipment.
Protection Type
Recommended Equipment
Specifications & Rationale
Eye Protection
Safety glasses with side shields or chemical safety goggles
Conforming to EN166 (EU) or NIOSH (US) standards. Protects against dust particles and potential splashes.[1][2]
Hand Protection
Chemical-resistant gloves
Nitrile, neoprene, or butyl rubber gloves are suitable. Inspect gloves for any tears or punctures before use.[2]
Respiratory Protection
NIOSH-approved respirator
A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. For general handling in a well-ventilated area, a dust mask may be sufficient.[1]
Body Protection
Laboratory coat or chemical-resistant clothing
Provides a barrier against skin contact with the powder.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling N-Valerylglycine-d2 from receipt to disposal.
1. Receiving and Inspection:
Upon receipt, inspect the container for any damage or leaks.
Verify that the product label matches the order information.
Store the compound under the recommended conditions immediately.
2. Preparation and Weighing:
Work in a designated area, such as a fume hood or a well-ventilated laboratory bench.
Before opening, allow the container to reach room temperature to prevent condensation.
Handle the powder carefully to avoid generating dust. Use appropriate tools for weighing, such as a spatula.
Close the container tightly after use.
3. Dissolution and Use:
If preparing a solution, add the solvent to the weighed N-Valerylglycine-d2 slowly to avoid splashing.
Refer to the product datasheet for solubility information. The MedChemExpress product page indicates storage conditions for the compound in solvent.[3]
4. Storage:
Store N-Valerylglycine-d2 in a tightly sealed container in a cool, dry, and well-ventilated place.
Follow the specific temperature guidelines provided by the supplier.
Storage Condition
Temperature
Duration
Pure Form
-20°C
3 years
4°C
2 years
In Solvent
-80°C
6 months
-20°C
1 month
Data sourced from MedChemExpress product information.
Disposal Plan
Proper disposal of N-Valerylglycine-d2 and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Compound: Dispose of unused or waste N-Valerylglycine-d2 in accordance with local, state, and federal regulations for chemical waste. It should be treated as chemical waste and disposed of through a licensed waste disposal company.
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed waste container and disposed of as chemical waste.
Empty Containers: Do not reuse empty containers. Rinse them three times with an appropriate solvent, collect the rinsate for disposal as chemical waste, and then dispose of the container according to institutional guidelines.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling N-Valerylglycine-d2, emphasizing the integration of safety measures at each step.
Caption: A logical workflow for the safe handling of N-Valerylglycine-d2.